N-Tosyl-L-alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXKHFZRJYXXFA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353271 | |
| Record name | N-Tosyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21957-58-4 | |
| Record name | N-Tosyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tos-Ala-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of N-Tosyl-L-alanine?
For Researchers, Scientists, and Drug Development Professionals
N-Tosyl-L-alanine is a protected amino acid derivative that serves as a crucial building block in organic synthesis, particularly in the fields of peptide chemistry and drug development. Its tosyl group provides steric hindrance and chemical stability, allowing for controlled reactions at other functional sites. This guide provides an in-depth overview of the chemical properties of this compound, complete with experimental protocols and key data for laboratory applications.
Core Chemical and Physical Properties
This compound is a white solid at room temperature. The introduction of the bulky, electron-withdrawing tosyl group to the amino group of L-alanine significantly influences its physical and chemical characteristics compared to the parent amino acid.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₄S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| Melting Point | 134-135 °C | [2] |
| Boiling Point | 428.9 °C (Predicted) | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethanol, and methanol. | [4] |
| pKa | Data not available. The pKa of the carboxylic acid group of L-alanine is 2.34. The electron-withdrawing nature of the tosyl group is expected to increase the acidity of the carboxylic acid (lower pKa) and the sulfonamide proton. |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.20 | Doublet | 3H | -CH₃ (Alanine side chain) |
| 2.40 | Singlet | 3H | -CH₃ (Tosyl group) |
| 3.85 | Pentet | 1H | α-CH |
| 7.41 | Doublet | 2H | Aromatic CH (ortho to -CH₃) |
| 7.75 | Doublet | 2H | Aromatic CH (ortho to -SO₂) |
| 8.03 | Doublet | 1H | -NH |
| ~12.5 (broad) | Singlet | 1H | -COOH |
Solvent: DMSO-d₆[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| 3270 | N-H stretch (Sulfonamide) |
| 1726 | C=O stretch (Carboxylic acid) |
| 1340, 1165 | S=O stretch (Sulfonamide) |
Data obtained from a synthesis protocol which specifies the IR was taken in Chloroform (CHCl₃)[2]
Mass Spectrometry
Reactivity and Stability
The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid, the sulfonamide, and the chiral center.
The tosyl group is a robust protecting group for the amine, stable under a wide range of reaction conditions, including acidic and some basic environments.[5] This stability is crucial in multi-step syntheses. It can be removed under strongly acidic conditions or by reduction.
The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation. The latter is fundamental to its application in peptide synthesis, where it is activated to react with the amino group of another amino acid.[6]
This compound is a valuable chiral building block in asymmetric synthesis . The defined stereochemistry at the α-carbon is utilized to induce chirality in the products of various chemical transformations.[7][8][9][10]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[2]
Materials:
-
L-alanine
-
1N Sodium hydroxide (NaOH) solution
-
p-Toluenesulfonyl chloride (TsCl)
-
Toluene
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve L-alanine in 1N NaOH solution in a flask and cool the solution to 5 °C with stirring.
-
Slowly add a solution of p-toluenesulfonyl chloride in toluene to the cooled amino acid solution.
-
Allow the mixture to stir at ambient temperature for 20 hours.
-
Separate the aqueous and organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl.
-
Collect the resulting white solid by filtration.
-
Wash the solid with cold water and dry to yield this compound.
Caption: Synthesis workflow for this compound.
Physicochemical Characterization Workflow
The following diagram outlines a typical workflow for the physicochemical characterization of a synthesized batch of this compound.
Caption: General workflow for the characterization of this compound.
Standard Operating Procedures for Characterization
Melting Point Determination:
-
A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 2 °C/min).
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Solubility Determination (Qualitative):
-
Place a small amount (e.g., 10 mg) of this compound into a series of test tubes.
-
Add 1 mL of a different solvent (e.g., water, ethanol, methanol, chloroform, dichloromethane) to each test tube.
-
Agitate the tubes and observe if the solid dissolves completely.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
IR Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film from a solution (e.g., in chloroform).
-
Place the sample in the IR spectrometer.
-
Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after chromatographic separation.
-
Ionize the sample using an appropriate method (e.g., electron ionization).
-
Analyze the resulting ions based on their mass-to-charge (m/z) ratio.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Applications in Drug Development and Research
This compound is a valuable reagent in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: It serves as a protected amino acid building block in the solid-phase or solution-phase synthesis of peptides.[5][11][12] The tosyl group prevents the unwanted reaction of the amino group during peptide bond formation.
-
Chiral Synthesis: Its inherent chirality makes it a useful starting material or auxiliary in the asymmetric synthesis of complex organic molecules, including active pharmaceutical ingredients.[7][8][9][10]
-
Development of Novel Therapeutics: As a component of larger molecules, the this compound moiety can influence the biological activity and pharmacokinetic properties of a drug candidate.[5]
Due to the lack of specific studies on the direct interaction of this compound with cellular signaling pathways, a corresponding diagram has not been included. Its biological effects are typically manifested as part of a larger, more complex molecule.
References
- 1. scbt.com [scbt.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 4. usbio.net [usbio.net]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
N-Tosyl-L-alanine in Organic Synthesis: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Tosyl-L-alanine, a chiral derivative of the amino acid L-alanine, has emerged as a versatile and powerful tool in modern organic synthesis. Its unique combination of a stereogenic center, an acidic N-H proton, and a sterically demanding tosyl group allows it to participate in a diverse array of organic reactions, acting variously as a chiral ligand, an organocatalyst, and a key building block. This technical guide provides an in-depth exploration of the core mechanisms through which this compound and its closely related derivatives exert their influence in organic reactions. We will delve into its role in asymmetric transition-metal catalysis and organocatalysis, presenting detailed experimental protocols, quantitative data, and mechanistic diagrams to provide a comprehensive resource for researchers in the field.
Role as a Chiral Ligand in Asymmetric Transition-Metal Catalysis
The most prominent application of this compound and its analogs in organic synthesis is as a chiral ligand in transition-metal-catalyzed reactions. The inherent chirality of the L-alanine backbone provides a powerful means of inducing enantioselectivity in the formation of new stereocenters. The tosyl group, while primarily a protecting group, also plays a crucial role by influencing the electronic properties and steric environment of the metal center.
Palladium-Catalyzed Asymmetric Allylic Alkylation
In a notable example, a triple catalytic system comprising a chiral aldehyde, a Lewis acid (ZnCl₂), and a palladium catalyst has been effectively employed for the asymmetric α-allylic alkylation of N-unprotected amino acid esters. In this system, the chiral aldehyde reacts with the amino acid ester to form a chiral Schiff base in situ. This Schiff base then acts as a chiral ligand for the palladium center, orchestrating the enantioselective nucleophilic attack on the π-allyl palladium complex.[1] While this compound itself is not the direct ligand here, this example illustrates the principle of using chiral amino acid derivatives to control stereochemistry in palladium catalysis. The N-tosyl group in similar ligands can enhance the stability of the complex and modulate its reactivity.
Experimental Protocol: Asymmetric α-Allylation of Amino Acid Esters [1]
A representative protocol for this transformation is as follows:
-
To a solution of the amino acid ester (1.0 equiv.) and a chiral aldehyde (1.2 equiv.) in a suitable solvent (e.g., THF), is added ZnCl₂ (1.2 equiv.).
-
The mixture is stirred at room temperature for a specified time to allow for the formation of the Schiff base.
-
The allyl acetate (1.5 equiv.) and the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) are then added.
-
The reaction is stirred at a controlled temperature until completion, monitored by TLC or HPLC.
-
The reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Quantitative Data:
| Entry | Amino Acid Ester | Chiral Aldehyde Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Glycine t-butyl ester | Chiral BINOL-aldehyde | 87 | 96 |
| 2 | Alanine methyl ester | Chiral BINOL-aldehyde | 82 | 94 |
Note: This data is representative of the type of results obtained in such reactions and is based on the findings in the cited literature.[1]
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Pd-catalyzed asymmetric α-allylation of amino acid esters using a chiral Schiff base ligand.
Copper-Catalyzed Asymmetric Allylations
N-Tosyl imines derived from amino acids are excellent electrophiles in copper-catalyzed asymmetric allylations. The Lewis acidity of the copper(II) catalyst, often Cu(OTf)₂, activates the imine towards nucleophilic attack by an allylating agent, such as allyltrimethylsilane. When a chiral ligand is employed, or when the N-tosyl imine itself is chiral (derived from a chiral amino acid), high levels of diastereoselectivity can be achieved.[2][3]
Mechanism of Action:
The mechanism is believed to proceed through the formation of a six-membered ring chelate involving the copper center, the imine nitrogen, and a coordinating group on the substrate (e.g., a β-alkoxy group). This chelation rigidifies the transition state, allowing for effective stereochemical control.[2][3] The N-tosyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the imine carbon.
Experimental Workflow:
Caption: General experimental workflow for a Cu(OTf)₂-mediated asymmetric allylation of a chiral N-tosyl imine.
Role in Organocatalysis
While less documented specifically for this compound compared to proline, amino acids can function as organocatalysts, most notably in aldol reactions. The mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the amino acid's secondary amine with a ketone or aldehyde. The carboxylic acid moiety of the amino acid can then act as a general acid to activate the electrophile.
In the case of this compound, the N-H proton is significantly more acidic than in an unprotected amino acid due to the electron-withdrawing nature of the tosyl group. This could potentially alter its catalytic behavior. It is plausible that this compound could catalyze reactions through a hydrogen-bonding mechanism, where the N-H group acts as a hydrogen bond donor to activate an electrophile.
Hypothetical Signaling Pathway for H-Bonding Catalysis:
Caption: Hypothetical pathway for this compound acting as a hydrogen-bond donor catalyst.
N-Tosyl Group as an Activating and Protecting Group
Beyond its role in chiral ligands and potential organocatalysis, the N-tosyl group itself is a critical functional moiety that dictates the reactivity of the molecule.
-
Protection: The tosyl group is a robust protecting group for the amine, stable to a wide range of reaction conditions, yet removable under specific reducing conditions.
-
Activation: As mentioned, it is strongly electron-withdrawing, which:
-
Increases the acidity of the N-H proton, making deprotonation easier for the formation of N-anions.
-
Activates adjacent C-H bonds towards deprotonation.
-
Enhances the electrophilicity of carbonyl or imine groups to which it is attached.
-
These properties make this compound and related N-tosyl amino acids valuable starting materials for the synthesis of more complex molecules. For instance, the synthesis of N-tosyl allylic amines from alkenes using a tosylated nitrogen source like chloramine-T highlights the utility of the N-tosyl group in C-N bond formation.[4]
Synthesis of this compound
A standard procedure for the synthesis of this compound involves the reaction of L-alanine with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions.
Experimental Protocol:
-
L-alanine is dissolved in an aqueous solution of sodium hydroxide and cooled.
-
A solution of p-toluenesulfonyl chloride in a water-immiscible organic solvent (e.g., toluene) is added slowly with vigorous stirring.
-
The reaction is stirred for an extended period at room temperature.
-
The layers are separated, and the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the product.
-
The solid this compound is collected by filtration, washed with water, and dried.
Conclusion
This compound is a multifaceted molecule in organic synthesis, whose mechanism of action is highly dependent on the reaction context. Its primary and most powerful application lies in its use as a precursor to chiral ligands for asymmetric transition-metal catalysis, where its stereogenic center directs the stereochemical outcome of the reaction. The electronic and steric properties imparted by the tosyl group are crucial for modulating the reactivity and stability of the catalytic species. While its direct role as an organocatalyst is less explored, the fundamental principles of amino acid catalysis suggest potential applications. Furthermore, the activating and protecting nature of the N-tosyl group makes it an indispensable tool for the construction of complex nitrogen-containing molecules. This guide provides a foundational understanding of these mechanisms, offering researchers the knowledge to effectively harness the potential of this compound in their synthetic endeavors.
References
- 1. Combining Chiral Aldehyde Catalysis and Transition-Metal Catalysis for Enantioselective α-Allylic Alkylation of Amino Acid Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]
Spectroscopic Profile of N-Tosyl-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for N-Tosyl-L-alanine, a key intermediate in various synthetic and pharmaceutical applications. The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data. A generalized workflow for spectroscopic analysis is also provided to illustrate the logical progression from sample preparation to data interpretation.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 1.20 | Doublet (d) | 7 | 3H | -CH₃ (Alanine) |
| 2.40 | Singlet (s) | - | 3H | -CH₃ (Tosyl) |
| 3.85 | Pentet (p) | 8 | 1H | -CH (Alanine) |
| 6.4 | Broad doublet (br d) | - | 1H | -COOH |
| 7.41 | Doublet (d) | 8 | 2H | Aromatic CH (Tosyl) |
| 7.75 | Doublet (d) | 8 | 2H | Aromatic CH (Tosyl) |
| 8.03 | Broad doublet (br d) | 8 | 1H | -NH |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Description |
| 1726 | C=O stretch (Carboxylic acid) |
| 1340 | S=O stretch (Sulfonamide) |
| 1165 | S=O stretch (Sulfonamide) |
| 1095 | C-N stretch |
Solvent: CHCl₃
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| m/z |
| 28.0 |
| 39.0 |
| 44.0 |
| 63.0 |
| 65.0 |
| 89.0 |
| 90.0 |
| 91.0 |
| 92.0 |
| 139.0 |
| 155.0 |
| 156.0 |
| 198.0 |
| 199.0 |
| 200.0 |
Note: The ionization method and fragmentation analysis were not specified in the source data.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument used and the specific research question.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh accurately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detector (typically 4-5 cm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solution):
-
Prepare a dilute solution of this compound in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., Chloroform, Carbon Tetrachloride).
-
Fill a liquid IR cell (e.g., NaCl or KBr plates) with the solution.
-
-
Sample Preparation (Solid - KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup and Data Acquisition:
-
Place the sample holder (liquid cell or KBr pellet holder) in the instrument's sample compartment.
-
Acquire a background spectrum of the empty instrument (or with the pure solvent or an empty KBr pellet).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure of the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration will depend on the ionization technique and instrument sensitivity.
-
For some ionization methods, a matrix may need to be co-crystallized with the sample.
-
-
Instrument Setup and Data Acquisition:
-
Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a chromatographic system (e.g., HPLC or GC).
-
Set the parameters for the ion source, mass analyzer, and detector.
-
Acquire the mass spectrum over a desired m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.).
-
Analyze the fragmentation pattern to gain structural information. The fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.
-
Compare the observed mass spectrum with theoretical fragmentation patterns or library spectra if available.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for spectroscopic analysis, from the initial sample preparation to the final data interpretation and structural elucidation.
Caption: General workflow for spectroscopic analysis.
N-Tosyl-L-alanine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications
Abstract
N-Tosyl-L-alanine is a crucial derivative of the amino acid L-alanine, widely employed in organic synthesis as a chiral building block and a precursor for various pharmaceuticals and research chemicals. This technical guide provides an in-depth overview of its history, physicochemical properties, synthesis methodologies, and key applications. Detailed experimental protocols and a summary of its quantitative data are presented to support researchers, scientists, and drug development professionals in their work with this versatile compound.
Introduction
This compound, a compound where the amino group of L-alanine is protected by a tosyl (p-toluenesulfonyl) group, has been a cornerstone in synthetic organic chemistry for decades. The introduction of the tosyl group imparts specific chemical properties that make it an invaluable intermediate. It enhances the acidity of the N-H proton, allows for specific reactions at other parts of the molecule, and serves as a robust protecting group that can be removed under specific conditions. Its applications range from fundamental peptide synthesis to the creation of complex heterocyclic compounds and diagnostic agents.
History and Discovery
While the precise first synthesis of this compound is not prominently documented in seminal publications, its development is intrinsically linked to the broader history of amino acid protection in peptide chemistry. The use of the p-toluenesulfonyl (tosyl) group as a protecting group for amines was a well-established practice in the early to mid-20th century. The seminal work of chemists in the field of peptide synthesis, building upon the foundations laid by pioneers like Emil Fischer, led to the exploration of various N-protecting groups. By the 1950s, tosylated amino acids were utilized in peptide synthesis, as evidenced by publications such as that in the Journal of the American Chemical Society in 1957, which detailed the use of tosyl-α-amino acid chlorides for peptide synthesis. This indicates that this compound was a known and utilized compound within the scientific community by this period, valued for its crystallinity and stability.
Physicochemical Properties
This compound is a white solid that is soluble in various organic solvents.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₄S | [2] |
| Molecular Weight | 243.28 g/mol | [2] |
| Melting Point | 134-138 °C | [2][3] |
| Boiling Point | 428.9 °C | [2] |
| Flash Point | 213.2 °C | [2] |
| Appearance | White solid | [4] |
| Solubility | Chloroform, Dichloromethane, Ethanol, Methanol | [1] |
| pKa₁ (α-carboxyl) | ~2.34 (unmodified L-alanine) | |
| pKa₂ (α-amino) | ~9.69 (unmodified L-alanine) |
Spectroscopic Data:
| Spectrum | Data | Reference |
| IR (CHCl₃) cm⁻¹ | 1726, 1340, 1165, 1095 | [3] |
| ¹H NMR (DMSO-D₆) δ | 1.20 (d, J=7, 3H), 2.40 (s, 3H), 3.85 (p, J=8, 1H), 6.4 (br d, 1H)(CO₂H), 7.41 (d, JAB=8, 2H), 7.75 (d, JAB=8, 2H), 8.03 (br d, J=8, 1H)(NH) | [3] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the reaction of L-alanine with p-toluenesulfonyl chloride in the presence of a base.
Experimental Protocol
Materials:
-
L-alanine
-
p-toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Standard laboratory glassware and equipment
Procedure 1 (using NaOH): [3]
-
Dissolve L-alanine (1.11 moles) in 2.25 L of 1N sodium hydroxide solution in a suitable reaction vessel.
-
Cool the solution to 5 °C with stirring.
-
Separately, dissolve p-toluenesulfonyl chloride (1.11 moles) in 450 mL of toluene.
-
Slowly add the p-toluenesulfonyl chloride solution to the stirred, cooled L-alanine solution.
-
Allow the mixture to stir at ambient temperature for 20 hours.
-
Separate the aqueous and organic layers.
-
Chill the aqueous layer and acidify to pH 1 with concentrated hydrochloric acid.
-
Collect the resulting white solid precipitate by filtration.
-
Wash the solid with water and dry to yield this compound.
Procedure 2 (using Na₂CO₃): [4]
-
In a round-bottomed flask, dissolve 2.4 equivalents of Na₂CO₃ in water at 70 °C.
-
Add 1.0 equivalent of L-alanine to the solution.
-
Slowly add 1.4 equivalents of p-toluenesulfonyl chloride.
-
Stir the suspension at 70 °C for 40 minutes, then increase the temperature to 85 °C and stir for an additional 5 minutes.
-
Filter the hot reaction mixture and wash the collected solids with hot water (85 °C).
-
Cool the filtrate to room temperature and acidify to pH 1 with 6 M aqueous HCl.
-
Collect the precipitated solid by filtration and dry under vacuum.
Synthesis Workflow
Applications in Research and Development
This compound serves as a versatile building block in organic chemistry with several key applications:
-
Peptide Synthesis: It is used as a protected amino acid in peptide synthesis, allowing for the controlled formation of peptide bonds.[5]
-
Chiral Intermediate: Its inherent chirality makes it a valuable starting material for the asymmetric synthesis of complex molecules, including pharmaceuticals.[5]
-
Synthesis of Heterocycles: The functional groups of this compound can be manipulated to construct various heterocyclic ring systems.
-
Precursor to Diagnostic Agents: A significant application is its use in the synthesis of this compound 3-indoxyl ester.[6] This ester is a chromogenic substrate for leukocyte esterase, an enzyme present in white blood cells. Its hydrolysis leads to a color change, which is the basis for diagnostic tests for urinary tract infections (UTIs).[6][7]
Diagnostic Application Workflow: Detection of Leukocyte Esterase
Conclusion
This compound remains a compound of significant interest in the fields of organic synthesis, medicinal chemistry, and diagnostics. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for researchers and developers. From its historical roots in the advancement of peptide chemistry to its modern-day application in rapid diagnostic tests, this compound continues to be a relevant and valuable molecule in the scientific landscape.
References
- 1. Emil Fischer - Wikipedia [en.wikipedia.org]
- 2. This compound | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 3. This compound | 21957-58-4 [chemicalbook.com]
- 4. Emil Fischer | Science History Institute [sciencehistory.org]
- 5. This compound 3-indoxyl ester | 75062-54-3 | T-3990 [biosynth.com]
- 6. aablocks.com [aablocks.com]
- 7. grokipedia.com [grokipedia.com]
N-Tosyl-L-alanine: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, N-Tosyl-L-alanine stands as a pivotal chiral building block in the landscape of organic synthesis. Its unique structural features and reactivity make it an invaluable tool in the construction of complex, enantiomerically pure molecules, particularly in the realms of peptide synthesis and the development of novel therapeutic agents.
This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its diverse applications as a chiral synthon.
Core Properties of this compound
This compound is a derivative of the amino acid L-alanine, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This protection enhances its stability and modulates its reactivity, making it a versatile reagent in multi-step syntheses.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₃NO₄S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| Appearance | White Solid | [2] |
| Melting Point | 134-135 °C / 138 °C | [1][3] |
| Boiling Point | 428.9 °C | [1] |
| Flash Point | 213.2 °C | [1] |
| Storage | Store at 10°C - 25°C, protect from light. | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N--INVALID-LINK--C(=O)O | [1] |
| CAS Number | 21957-58-4 | [2] |
Spectroscopic Data
| Type | Data | Reference |
| IR (CHCl₃) cm⁻¹ | 1726, 1340, 1165, 1095 | [3] |
| ¹H NMR (DMSO-D₆) δ | 1.20 (d, J=7, 3H), 2.40 (s, 3H), 3.85 (p, J=8, 1H), 6.4 (br d, 1H)(CO₂H), 7.41 (d, JAB=8, 2H) and 7.75 (d, JAB=8, 2H) [center of pattern: 7.58; ΔνAB=20.49 Hz], 8.03 (br d, J=8, 1H)(NH) | [3] |
Synthesis of this compound: Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Protocol 1: Synthesis using Sodium Hydroxide
This protocol involves the reaction of L-alanine with p-toluenesulfonyl chloride in the presence of sodium hydroxide.[3]
Materials:
-
L-alanine (100 g; 1.11 moles)
-
1N Sodium Hydroxide (aq) (2.25 L)
-
p-toluenesulfonyl chloride (218 g; 1.11 moles)
-
Toluene (450 mL)
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve L-alanine in 1N sodium hydroxide solution and cool the mixture to 5°C.
-
Slowly add a solution of p-toluenesulfonyl chloride in toluene while stirring.
-
Continue stirring the mixture at ambient temperature for 20 hours.
-
Separate the aqueous and organic layers.
-
Chill the aqueous layer and acidify to a pH of 1 with concentrated hydrochloric acid.
-
Collect the resulting white solid by filtration.
-
Wash the solid with water and dry to yield this compound.
Yield: 178.5 g (66%) Melting Point: 134-135°C
Protocol 2: Synthesis using Sodium Carbonate
This alternative protocol utilizes sodium carbonate as the base.[2]
Materials:
-
L-alanine (1.0 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.4 equiv.)
-
p-toluenesulfonyl chloride (1.4 equiv.)
-
Water
-
6 M Hydrochloric Acid (aq)
Procedure:
-
Dissolve sodium carbonate in water at 70°C to a concentration of 0.66 mol/L.
-
Add L-alanine to the solution.
-
Slowly add p-toluenesulfonyl chloride to the suspension.
-
Stir the resulting mixture at 70°C for 40 minutes.
-
Increase the temperature to 85°C and continue stirring for an additional 5 minutes.
-
Filter the hot reaction mixture and wash the collected solids with hot water (85°C).
-
Cool the filtrate to room temperature.
-
Acidify the filtrate with 6 M aqueous HCl to a pH of 1.
-
Collect the precipitated solid product by filtration and dry under vacuum.
Applications as a Chiral Building Block
The primary utility of this compound lies in its role as a chiral building block for the synthesis of more complex molecules, leveraging its inherent stereochemistry.
Peptide Synthesis
This compound is a valuable component in peptide synthesis.[4] The tosyl group serves as a robust protecting group for the amine functionality of alanine, allowing for selective reactions at the carboxylic acid terminus.[5][6] This protection is stable under a variety of reaction conditions.[5]
The general workflow for incorporating this compound into a peptide chain is illustrated below.
Asymmetric Synthesis
Beyond peptide chemistry, this compound and its derivatives are employed in a range of asymmetric transformations to introduce chirality into target molecules. For instance, they are used in the enantioselective synthesis of α-amino acids and α-amino ketones.[7][8][9] The chiral backbone of this compound can direct the stereochemical outcome of reactions, leading to the formation of single enantiomers of the desired products.
The general logic for its application in asymmetric synthesis is depicted in the following diagram.
Bioconjugation and Drug Delivery
This compound is also utilized in the field of bioconjugation to create molecules for targeted drug delivery systems.[4] Its derivatives can be attached to therapeutic agents to enhance their delivery and efficacy.
Derivatives in Diagnostics
A notable derivative, this compound 3-indoxyl ester, serves as a chromogenic substrate for the detection of leukocyte esterase.[10][11] This is a key component in diagnostic tests for urinary tract infections.[11] The enzymatic hydrolysis of the ester releases indoxyl, which in turn forms a colored product, providing a visual indication of infection.[10][11]
Conclusion
This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with the stability and reactivity conferred by the tosyl protecting group, makes it an indispensable tool for the synthesis of a wide range of complex and biologically active molecules. The detailed protocols and applications outlined in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals.
References
- 1. This compound | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 2. This compound | 21957-58-4 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An enantioselective synthesis of heteroaromatic N-tosyl α-amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. biosynth.com [biosynth.com]
N-Tosyl-L-alanine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
N-Tosyl-L-alanine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their anticancer and enzyme inhibitory properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways to facilitate further research and drug development efforts.
Anticancer Activity of this compound Derivatives
This compound has been incorporated into various molecular frameworks, including chalcones and Schiff bases, to enhance their anticancer potential. The tosyl group, a well-known pharmacophore, often contributes to the biological activity of these compounds.
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound Type | Derivative Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | N-tosyl imidazolketone with an aldehyde group | HCT-116 (Colon) | 5.14 ± 6.81 | [1] |
| Chalcone | Vanillin-based chalcone analogue | HCT-116 (Colon) | 6.85 ± 0.71 | [1] |
| Chalcone | Coumaryl–chalcone derivative | A-549 (Lung) | 70.90 | [1] |
| Chalcone | Coumaryl–chalcone derivative | Jurkat (Leukemia) | 79.34 | [1] |
| Chalcone | Coumaryl–chalcone derivative | MCF-7 (Breast) | 79.13 | [1] |
| Chalcone | Prenyl group on A-ring, methoxy and hydroxyl on B-ring | MCF-7 (Breast) | 3.30 ± 0.92 | [2] |
| Chalcone | Prenyl group on A-ring, methoxy and hydroxyl on B-ring | ZR-75-1 (Breast) | 8.75 ± 2.01 | [2] |
| Chalcone | Prenyl group on A-ring, methoxy and hydroxyl on B-ring | MDA-MB-231 (Breast) | 18.10 ± 1.65 | [2] |
| Schiff Base | Quinazolinone derivative | MCF-7 (Breast) | 0.135 | [3] |
| Schiff Base | Indole derivative | MDA-MB-231 (Breast) | 0.166 | [3] |
Note: The table presents a selection of data from the literature to illustrate the range of activities. For detailed structures and a comprehensive list of derivatives, please refer to the cited sources.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Workflow: Anticancer Activity Screening
The following diagram illustrates a typical workflow for the synthesis and evaluation of the anticancer activity of this compound derivatives.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
N-Tosyl-L-alanine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tosyl-L-alanine is a derivative of the amino acid L-alanine, featuring a tosyl (p-toluenesulfonyl) group attached to the alpha-amino group. This modification makes it a valuable reagent in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of chiral pharmaceuticals. The tosyl group serves as a robust protecting group for the amine functionality, allowing for selective reactions at other sites of a molecule. Its chirality and stability make it an important building block for creating complex, stereospecific molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its key identifiers and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 99076-56-9 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 132-137 °C |
| Solubility | Soluble in chloroform, methanol, dichloromethane, and ethanol. |
| Storage Conditions | Store at 0-8°C for long-term stability. May be stored at room temperature for short periods. |
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the reaction of L-alanine with p-toluenesulfonyl chloride in a basic aqueous solution.
Experimental Protocol: Synthesis
Materials:
-
L-alanine
-
1N Sodium hydroxide (NaOH) solution
-
p-toluenesulfonyl chloride (TsCl)
-
Toluene
-
Concentrated hydrochloric acid (HCl)
-
Water (for washing)
-
Reaction vessel, stirrer, cooling bath
Procedure:
-
Dissolve L-alanine (1.0 mole equivalent) in 1N sodium hydroxide solution.
-
Cool the solution to 5°C using a cooling bath and stir.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 mole equivalent) in toluene to the stirred L-alanine solution.
-
Allow the mixture to stir at ambient temperature for approximately 20 hours.
-
After the reaction is complete, separate the aqueous and organic layers.
-
Chill the aqueous layer and acidify to a pH of 1 with concentrated hydrochloric acid. This will precipitate the this compound.
-
Collect the white solid product by filtration.
-
Wash the solid with water and dry to yield this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Peptide Synthesis
This compound is a crucial building block in peptide synthesis. The tosyl group serves as a protecting group for the α-amino group of alanine, preventing it from participating in unwanted side reactions during the formation of peptide bonds. This protection is stable under various reaction conditions but can be removed when desired.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating an this compound residue into a growing peptide chain on a solid support.
Materials:
-
Resin (e.g., Merrifield or Wang resin) with an attached peptide chain having a free N-terminal amine.
-
This compound
-
Coupling agents (e.g., DCC/HOBt or HBTU/HATU)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagent (e.g., sodium in liquid ammonia for the tosyl group)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in a suitable solvent like DMF.
-
Amino Acid Activation: Activate the carboxylic acid group of this compound using a coupling agent in a separate vessel.
-
Coupling: Add the activated this compound to the resin. Agitate the mixture to allow the coupling reaction to proceed, forming a new peptide bond.
-
Washing: Wash the resin thoroughly with solvents like DMF and DCM to remove excess reagents and byproducts.
-
Deprotection of the N-terminal Tosyl Group (if it is the final amino acid or for subsequent steps): The tosyl group is typically removed under harsh conditions, such as with sodium in liquid ammonia. This is often performed at the end of the synthesis along with side-chain deprotection and cleavage from the resin.
Caption: General workflow for incorporating this compound in SPPS.
Role as a Chiral Auxiliary
This compound can be employed as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary can be removed.
The chirality of the L-alanine backbone in this compound can be used to control the stereochemical outcome of reactions on molecules to which it is attached. For instance, it can be used to direct the stereoselective alkylation of enolates.
Caption: Logical flow of using this compound as a chiral auxiliary.
Signaling Pathways and Biological Activity
Currently, there is no significant evidence in the scientific literature to suggest that this compound itself has direct biological activity or plays a role in cell signaling pathways. Its primary utility is as a synthetic intermediate in the laboratory.
It is important to distinguish this compound from related compounds that do exhibit biological effects. For example, N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a known inhibitor of certain proteases and has been shown to affect signaling pathways such as NF-κB. Additionally, the unmodified amino acid, L-alanine, is metabolically active and can influence cellular processes. However, these activities are not attributed to this compound.
Conclusion
This compound is a versatile and valuable compound for chemists involved in drug discovery and development. Its key features are the stable tosyl protecting group on the amine and its inherent chirality derived from L-alanine. These characteristics make it an excellent choice as a building block in peptide synthesis and as a chiral auxiliary for the stereoselective synthesis of complex organic molecules. While it does not appear to have direct biological activity, its role in the synthesis of potentially bioactive compounds is of significant importance to the pharmaceutical and biotechnology industries.
Methodological & Application
Synthesis of N-Tosyl-L-alanine: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Tosyl-L-alanine, a valuable derivative of the amino acid L-alanine used in various applications, including peptide synthesis and as a chiral building block in drug development. The procedure involves the N-tosylation of L-alanine using p-toluenesulfonyl chloride in an aqueous alkaline solution. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed methodology, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a protected amino acid that plays a crucial role in synthetic organic chemistry. The tosyl group (p-toluenesulfonyl group) serves as a robust protecting group for the amino functionality of L-alanine, preventing unwanted side reactions during subsequent chemical transformations. This protection strategy is fundamental in the stepwise construction of peptides and in the synthesis of complex chiral molecules where the stereochemistry of the amino acid must be preserved. The following protocol details a reliable and scalable method for the preparation of this compound.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Material | L-alanine |
| Reagent | p-Toluenesulfonyl chloride |
| Base | 1N Sodium Hydroxide |
| Solvent | Toluene / Water |
| Reaction Temperature | 5°C to ambient |
| Reaction Time | 20 hours |
| Product Yield | 66% |
| Melting Point | 134-135°C |
Experimental Protocol
This protocol outlines the synthesis of this compound from L-alanine and p-toluenesulfonyl chloride.[1]
Materials:
-
L-alanine (100 g, 1.11 moles)
-
1N Sodium hydroxide (NaOH) solution (2.25 L)
-
p-Toluenesulfonyl chloride (TsCl) (218 g, 1.11 moles)
-
Toluene (450 mL)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Large reaction vessel with stirring capability
-
Separatory funnel
-
Buchner funnel and filter paper
-
Drying oven or desiccator
Procedure:
-
Dissolution of L-alanine: In a suitable reaction vessel, dissolve 100 g (1.11 moles) of L-alanine in 2.25 L of 1N aqueous sodium hydroxide solution.
-
Cooling: Cool the resulting solution to 5°C using an ice bath while stirring.
-
Addition of p-Toluenesulfonyl Chloride: In a separate flask, prepare a solution of 218 g (1.11 moles) of p-toluenesulfonyl chloride in 450 mL of toluene.
-
Reaction: Slowly add the p-toluenesulfonyl chloride solution to the cooled L-alanine solution with vigorous stirring.
-
Stirring: Continue to stir the biphasic mixture at ambient temperature for 20 hours.
-
Layer Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate. Discard the organic (toluene) layer.
-
Acidification: Chill the aqueous layer in an ice bath and acidify it to a pH of 1 by the slow addition of concentrated hydrochloric acid. A white solid will precipitate out of the solution.
-
Isolation of Product: Collect the white solid product by filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified this compound. The expected yield is approximately 178.5 g (66%), with a melting point of 134-135°C.[1]
Visual Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described provides a straightforward and effective method for the synthesis of this compound. The use of readily available and relatively inexpensive starting materials makes this procedure suitable for both academic research and larger-scale industrial applications. The detailed steps and clear workflow are designed to enable researchers to reproduce this synthesis with a high degree of success.
References
Application Notes and Protocols for N-Tosyl-L-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of peptide bonds and to prevent undesirable side reactions. While the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are the most ubiquitously employed α-amino protecting groups in solid-phase peptide synthesis (SPPS), alternative protecting groups offer unique advantages for specific applications. The N-tosyl (Ts) group, derived from p-toluenesulfonic acid, represents a robust and stable amine protecting group. N-Tosyl-L-alanine, in particular, can be a valuable tool in a synthetic chemist's arsenal.
The sulfonamide linkage in N-tosyl amino acids is exceptionally stable to the acidic and basic conditions typically used for the removal of Boc and Fmoc groups, respectively. This orthogonality allows for selective deprotection strategies in the synthesis of complex peptides. The primary challenge and consideration for the use of the N-tosyl group is the requirement for harsher deprotection conditions, typically involving strong acids or reductive cleavage.
These application notes provide a comprehensive overview of the use of this compound as a protecting group in peptide synthesis, including detailed protocols for its synthesis, incorporation into a peptide chain, and subsequent deprotection.
Data Presentation
A direct quantitative comparison of this compound with Fmoc-L-alanine and Boc-L-alanine in a standardized solid-phase peptide synthesis (SPPS) workflow is not extensively documented in readily available literature. The performance metrics such as coupling efficiency and deprotection yield are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions. However, based on the known chemistry of these protecting groups, a qualitative and extrapolated quantitative comparison can be presented.
| Parameter | This compound | Fmoc-L-alanine | Boc-L-alanine |
| Nα-Protection Chemistry | Sulfonamide | Carbamate | Carbamate |
| Stability to Acid | Very High | High (stable to mild acid) | Low (cleaved by moderate acid, e.g., TFA) |
| Stability to Base | Very High | Low (cleaved by piperidine) | High |
| Typical Coupling Efficiency | Expected to be high (>99%) with modern coupling reagents, but may require longer coupling times or more potent activators due to steric hindrance. | >99.5% | >99% |
| Nα-Deprotection Conditions | Strong acid (e.g., HBr/AcOH, HF) or reductive cleavage (e.g., Na/liquid NH₃, electrolytic reduction). | 20% Piperidine in DMF | 25-50% TFA in DCM |
| Deprotection Time | Variable (can be lengthy depending on the method) | 5-20 minutes | 15-30 minutes |
| Orthogonality | Orthogonal to both Fmoc and Boc strategies. | Orthogonal to Boc strategy. | Not fully orthogonal to benzyl-based side-chain protecting groups. |
| Potential for Racemization | Low during coupling due to the stability of the sulfonamide. | Low with appropriate coupling reagents. Can be higher with certain amino acids (e.g., His, Cys). | Low. |
| Crude Peptide Purity | Potentially lower due to harsh deprotection conditions which can generate side products. | Generally high (85-95%). | Generally good (70-85%). |
| Final Peptide Yield | Highly dependent on the efficiency of the harsh deprotection step. | Typically 20-40%. | Typically 15-35%. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from L-alanine and p-toluenesulfonyl chloride.[1]
Materials:
-
L-alanine
-
1N Sodium hydroxide (NaOH) solution
-
p-Toluenesulfonyl chloride (TsCl)
-
Toluene
-
Concentrated hydrochloric acid (HCl)
-
Water (deionized)
-
Ice bath
-
Stir plate and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a suitable reaction vessel, dissolve L-alanine (1.0 mole equivalent) in 1N NaOH solution.
-
Cool the solution to 5°C in an ice bath with stirring.
-
Separately, prepare a solution of p-toluenesulfonyl chloride (1.0 mole equivalent) in toluene.
-
Slowly add the p-toluenesulfonyl chloride solution to the cooled L-alanine solution while stirring vigorously.
-
Allow the reaction mixture to warm to ambient temperature and continue stirring for 20 hours.
-
After 20 hours, transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Chill the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl.
-
A white solid, this compound, will precipitate.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and allow it to air dry or dry in a vacuum oven.
-
The expected yield is approximately 66%.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound
This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support. This assumes a standard SPPS setup with a resin-bound N-terminally deprotected amino acid or peptide.
Materials:
-
Resin with a free N-terminal amine (e.g., deprotected H-Ala-Wang Resin)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
SPPS reaction vessel
-
Shaker or bubbler for agitation
2.1. Coupling of this compound:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (if using DIC, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the swollen and drained resin. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended to ensure complete reaction due to the potential steric hindrance of the tosyl group.
-
Monitoring: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
2.2. Deprotection of the N-Tosyl Group (Reductive Cleavage):
The deprotection of the N-tosyl group on a solid support is a critical and challenging step. Reductive cleavage is generally preferred over strong acidolysis to avoid premature cleavage of the peptide from acid-labile resins and to minimize side reactions.
Method A: Reductive Deprotection with Samarium Iodide (SmI₂)
-
Resin Preparation: Wash the N-tosyl-peptide-resin with anhydrous THF (3-5 times).
-
Deprotection: Prepare a solution of SmI₂ in THF (typically 0.1 M). Add the SmI₂ solution to the resin (a significant excess of SmI₂ is usually required). Agitate the suspension at room temperature for 2-12 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
Washing: After complete deprotection, drain the SmI₂ solution and wash the resin extensively with THF, followed by DMF and DCM.
Method B: Electrolytic Reduction
This method requires specialized electrochemical equipment.
-
Electrolyte Solution: Prepare an electrolyte solution, for example, by dissolving 2 mole equivalents of NaCl or KCl (relative to the N-tosyl groups) in a methanol-water mixture.
-
Electrolysis: Suspend the N-tosyl-peptide-resin in the electrolyte solution in an electrolytic cell equipped with a lead cathode.
-
Reduction: Apply a constant current at a controlled pH (optimally around pH 11) until the deprotection is complete.
-
Washing: After the reaction, filter the resin and wash it thoroughly with the methanol-water mixture, followed by DMF and DCM.
Mandatory Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
SPPS Cycle with this compound
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for this compound.
Orthogonality of Protecting Groups
Caption: Orthogonality of N-Tosyl group with Fmoc and Boc protecting groups.
Conclusion
This compound offers a highly stable protecting group strategy that is orthogonal to the more common Fmoc and Boc methodologies. Its robustness makes it suitable for complex synthetic routes where harsh reaction conditions might be encountered for other synthetic transformations on the peptide. However, the use of this compound necessitates careful consideration of the deprotection step, which requires conditions that are significantly harsher than those used for Fmoc or Boc removal. The choice to employ this compound should be based on the overall synthetic strategy and the compatibility of the required deprotection methods with the target peptide and any other protecting groups present. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their peptide synthesis endeavors. Further optimization of coupling and deprotection conditions may be necessary depending on the specific peptide sequence and the solid support used.
References
Application Notes and Protocols: N-Tosyl-L-alanine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tosyl-L-alanine is a chiral compound derived from the naturally occurring amino acid L-alanine. In principle, its defined stereochemistry makes it a candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.
This document aims to provide detailed application notes and protocols for the use of this compound as a chiral auxiliary in key asymmetric transformations, including alkylation, aldol, and Diels-Alder reactions. However, a comprehensive review of scientific literature reveals that while the concept is sound, detailed and specific applications of this compound for these particular, widely-used asymmetric reactions are not well-documented. Much of the research in this area has focused on other derivatives of alanine or different classes of N-tosylated compounds.
Therefore, this document will outline the general principles and provide protocols for related, well-established systems. This will serve as a foundational guide for researchers interested in exploring the potential of this compound or similar structures as chiral auxiliaries.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary like this compound in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction to form the desired stereocenter, and cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
I. Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. While specific protocols for this compound are scarce, the following section details a well-established method using a different alanine-derived chiral auxiliary, which could be adapted for this compound.
Application Note: Asymmetric Alkylation of Alanine Derivatives
A common strategy for the asymmetric alkylation of alanine is through the use of a chiral auxiliary that forms a rigid chelated enolate, directing the approach of an electrophile. For instance, pseudoephenamine can be used as a chiral auxiliary for the diastereoselective alkylation of an alaninamide pivaldimine. This approach offers high diastereoselectivity and the auxiliary can be removed under mild conditions.
Experimental Protocol: Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine (A Model System)
1. Formation of the Chiral Substrate:
-
Couple (1S,2S)-pseudoephenamine with N-Boc-L-alanine using a mixed anhydride method (e.g., with pivaloyl chloride).
-
Deprotect the Boc group using HCl.
-
Form the pivaldimine by reacting with pivaldehyde in the presence of 4Å molecular sieves.
2. Diastereoselective Alkylation:
-
To a solution of the pseudoephenamine alaninamide pivaldimine in an appropriate solvent (e.g., THF) at low temperature (-78 °C), add a strong base such as lithium diisopropylamide (LDA) to form the enolate.
-
Add the desired alkyl halide (electrophile) and allow the reaction to proceed until completion.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
3. Cleavage of the Chiral Auxiliary:
-
Hydrolyze the imine with aqueous acid (e.g., 1 N HCl).
-
The resulting amino acid derivative can be isolated and the chiral auxiliary recovered.
Table 1: Representative Data for Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine
| Electrophile (R-X) | Solvent | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | THF | LDA | -78 | 95 | >95:5 |
| Allyl bromide | THF | LDA | -78 | 92 | >95:5 |
| Methyl iodide | THF | LDA | -78 | 88 | >95:5 |
Note: This data is representative of a well-known system and serves as a benchmark for potential investigations with this compound.
II. Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. The use of chiral auxiliaries allows for the formation of stereochemically defined aldol products. While direct application of this compound is not well-documented, the principles of chiral auxiliary-mediated aldol reactions are illustrated below.
Application Note: Chiral Auxiliary-Mediated Aldol Reactions
In a typical chiral auxiliary-mediated aldol reaction, the auxiliary is attached to a carbonyl compound to form, for example, a chiral imide or ester. The formation of a metal enolate (e.g., boron or titanium) in the presence of the auxiliary creates a sterically defined environment that directs the facial selectivity of the subsequent reaction with an aldehyde.
Caption: A generalized pathway for a chiral auxiliary-mediated asymmetric aldol reaction.
Experimental Protocol: General Procedure for a Boron-Mediated Asymmetric Aldol Reaction
1. Enolate Formation:
-
Dissolve the chiral N-acyl substrate in an anhydrous solvent (e.g., CH₂Cl₂) and cool to 0 °C.
-
Add a Lewis acid such as dibutylboron triflate (Bu₂BOTf) followed by a hindered base like diisopropylethylamine (DIPEA).
-
Stir the mixture at 0 °C for a specified time to allow for the formation of the boron enolate.
2. Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the desired aldehyde dropwise.
-
Allow the reaction to stir at -78 °C for a period, then warm to 0 °C over time.
3. Work-up and Auxiliary Cleavage:
-
Quench the reaction with a buffer solution (e.g., phosphate buffer).
-
Extract the product with an organic solvent.
-
The chiral auxiliary can be cleaved from the aldol product by methods such as hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄).
III. Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the [4+2] cycloaddition.
Application Note: Chiral Auxiliary in Asymmetric Diels-Alder Reactions
For an asymmetric Diels-Alder reaction, the chiral auxiliary is typically part of the dienophile, for example, as an N-acryloyl derivative. The steric bulk of the auxiliary blocks one face of the dienophile, forcing the diene to approach from the less hindered face. Lewis acid catalysis is often employed to enhance the reactivity and selectivity of the reaction.
IV. Cleavage of the N-Tosyl Group
A critical step in the use of an N-tosyl-containing chiral auxiliary is its eventual removal. The N-tosyl group is known to be robust, and its cleavage often requires reductive conditions.
Experimental Protocol: Reductive Cleavage of an N-Tosyl Group
A common method for the cleavage of a tosyl group from an amine is using dissolving metal reduction.
Materials:
-
Tosylated compound
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous ethanol or THF
Procedure:
-
In a flask equipped with a dry ice condenser, dissolve the N-tosylated compound in a suitable solvent like THF.
-
Cool the flask to -78 °C and condense liquid ammonia into the flask.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.
-
Stir the reaction at -78 °C for a specified time.
-
Quench the reaction by the careful addition of an alcohol (e.g., ethanol) or a solid proton source (e.g., ammonium chloride).
-
Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate to obtain the deprotected amine.
Conclusion
While this compound possesses the fundamental characteristics of a chiral auxiliary, its application in common asymmetric reactions such as alkylations, aldol reactions, and Diels-Alder reactions is not extensively documented in the scientific literature. The protocols and data presented here are based on well-established systems using other chiral auxiliaries, particularly those derived from amino acids. These can serve as a valuable starting point for researchers wishing to investigate the synthetic utility of this compound as a chiral auxiliary. Further research is needed to establish detailed protocols and quantify the effectiveness of this compound in these important transformations.
Application of N-Tosyl-L-alanine in the Synthesis of Pharmaceuticals
Introduction
N-Tosyl-L-alanine is a versatile chiral building block extensively utilized in the synthesis of pharmaceuticals. Its unique structural features, combining a chiral amino acid core with a protecting tosyl group, offer significant advantages in asymmetric synthesis, peptide chemistry, and the construction of complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in pharmaceutical synthesis.
Asymmetric Synthesis of Chiral Intermediates
This compound and its derivatives serve as powerful chiral auxiliaries, guiding the stereochemical outcome of chemical reactions to produce enantiomerically pure drug intermediates. A notable example is its application in the synthesis of a key intermediate for the HIV protease inhibitor, Amprenavir.
Application Example: Synthesis of an Amprenavir Intermediate
In the synthesis of Amprenavir, a derivative of this compound, N-tosyl-cis-aminoindanol, is employed as a chiral auxiliary to direct a stereoselective aldol reaction. This reaction establishes a crucial stereocenter in a hydroxyethylamine isostere, a core structural motif in many protease inhibitors.[1]
Quantitative Data Summary
| Step | Reaction | Reagents | Yield | Diastereomeric Ratio |
| 1 | Coupling | 3-phenylpropionic acid, N-tosyl-cis-aminoindanol, DMAP, DCC | 85% | - |
| 2 | Aldol Reaction | Titanium enolate of the coupled product, benzyloxyacetaldehyde, TiCl₄, Hünig's base | 97% | Single isomer |
| 3 | Auxiliary Removal | H₂O₂, LiOH | 82% | - |
Experimental Protocol: Asymmetric Aldol Reaction for Amprenavir Intermediate
Materials:
-
Ester of 3-phenylpropionic acid and N-tosyl-cis-aminoindanol
-
Titanium tetrachloride (TiCl₄)
-
Hünig's base (N,N-Diisopropylethylamine)
-
Benzyloxyacetaldehyde
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the ester of 3-phenylpropionic acid and N-tosyl-cis-aminoindanol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ to the solution, followed by the dropwise addition of Hünig's base. Stir the mixture at -78 °C for 30 minutes to form the titanium enolate.
-
Add benzyloxyacetaldehyde dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired syn-aldol product.[1]
Workflow Diagram
Caption: Asymmetric synthesis of an Amprenavir intermediate.
Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of therapeutic peptides. The tosyl group provides a stable protecting group for the α-amino group of alanine, preventing unwanted side reactions during peptide chain elongation.
Application: General Protocol for Therapeutic Peptide Synthesis
The following is a representative protocol for the manual solid-phase synthesis of a tetrapeptide, L-Seryl-L-leucyl-L-alanyl-L-alanine, utilizing Fmoc/tBu chemistry. This compound can be incorporated into such syntheses by using Fmoc-N-Tosyl-L-Ala-OH as the building block.
Quantitative Data (Representative)
| Step | Parameter | Value |
| Resin Loading | Initial Fmoc-Ala-Wang resin | 0.3 mmol/g |
| Amino Acid Coupling | Equivalents of Fmoc-amino acid | 3 eq |
| Equivalents of HBTU | 3 eq | |
| Equivalents of DIPEA | 6 eq | |
| Cleavage | Yield (crude peptide) | ~85-95% |
| Purification | Purity (RP-HPLC) | >98% |
Experimental Protocol: Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-L-Ala-OH, Fmoc-L-Leu-OH, Fmoc-L-Ser(tBu)-OH (or Fmoc-N-Tosyl-L-Ala-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF.[2]
-
-
Amino Acid Coupling (repeated for each amino acid):
-
Activate the Fmoc-amino acid (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
Wash the resin with DMF.[2]
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.[2]
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
SPPS Workflow Diagram
Caption: General workflow for Solid-Phase Peptide Synthesis.
This compound Derivatives in Anticancer Drug Discovery
While direct applications of this compound in approved anticancer drugs are not prominently documented, its derivatives and its role as a chiral precursor are of significant interest in the development of novel anticancer agents. The tosyl group can be a key pharmacophoric feature or a directing group in the synthesis of complex heterocyclic compounds with potential cytotoxic activity.
Logical Relationship Diagram
Caption: this compound in anticancer drug discovery.
This compound is a valuable and versatile tool in the pharmaceutical scientist's arsenal. Its utility as a chiral auxiliary enables the efficient and stereocontrolled synthesis of complex chiral drug intermediates, as exemplified in the synthesis of an Amprenavir precursor. Furthermore, its role as a protected amino acid is fundamental to the solid-phase synthesis of therapeutic peptides. The exploration of its derivatives continues to open new avenues in the discovery of novel therapeutic agents, particularly in the field of oncology. The protocols and data presented herein provide a foundation for the practical application of this compound in pharmaceutical research and development.
References
Application Notes and Protocols for Leukocyte Esterase Assay using N-Tosyl-L-alanine 3-indoxyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukocyte esterase (LE) is an enzyme released by neutrophils, a type of white blood cell, in response to infection or inflammation.[1] The detection of LE in biological samples, particularly urine, is a key diagnostic marker for urinary tract infections (UTIs).[1] N-Tosyl-L-alanine 3-indoxyl ester is a chromogenic substrate that enables the sensitive and specific detection of LE activity.[2] This document provides detailed application notes and protocols for the use of this compound 3-indoxyl ester in various leukocyte esterase assay formats.
Principle of the Assay
The detection of leukocyte esterase using this compound 3-indoxyl ester is a two-step enzymatic and chemical reaction.[3]
-
Enzymatic Hydrolysis: Leukocyte esterase catalyzes the hydrolysis of this compound 3-indoxyl ester, cleaving the ester bond to release indoxyl.[3]
-
Colorimetric Reaction (Diazo Coupling): The liberated indoxyl then couples with a diazonium salt present in the reaction mixture to form a colored azo dye.[3][4] The intensity of the resulting color is directly proportional to the leukocyte esterase activity in the sample.
Applications
The primary application of this assay is the rapid screening for pyuria (the presence of white blood cells in the urine), which is a strong indicator of a urinary tract infection.[1] It is widely used in clinical diagnostics in the form of urine dipstick tests.[1] Quantitative assays using this substrate can be valuable in research and drug development for monitoring inflammatory responses and the efficacy of anti-inflammatory or anti-infective therapies.
Physicochemical Properties of this compound 3-indoxyl ester
| Property | Value |
| CAS Number | 75062-54-3[5] |
| Molecular Formula | C₁₈H₁₈N₂O₄S[5] |
| Molecular Weight | 358.41 g/mol [6] |
| Melting Point | 38-39°C[6] |
| Boiling Point | 577.9°C at 760 mmHg[6] |
| Storage | Store at -20°C, protected from light.[7] |
| Solubility | Slightly soluble in chloroform and methanol.[6] |
Experimental Protocols
Qualitative Urine Dipstick Assay
This protocol describes the general procedure for using a urine dipstick impregnated with this compound 3-indoxyl ester and a diazonium salt.
Materials:
-
Urine dipsticks for leukocyte esterase
-
Freshly collected urine sample
-
Timer
Procedure:
-
Collect a fresh midstream urine sample in a clean, sterile container.
-
Completely immerse the reagent pad of the dipstick into the urine sample and remove it immediately to avoid dissolving the reagents.
-
As you remove the strip, touch the side of the strip against the rim of the container to remove excess urine.
-
Hold the strip in a horizontal position to prevent possible mixing of chemicals from adjacent reagent pads.
-
Wait for the recommended time as specified by the manufacturer (typically 60-120 seconds).[8]
-
Compare the color of the reagent pad to the color chart provided with the test strips.
Interpretation of Results: The color change is proportional to the number of leukocytes present in the sample. Results are typically reported as negative, trace, small (+), moderate (++), or large (+++).
Quantitative Spectrophotometric Assay (Kinetic)
This protocol provides a method for the quantitative determination of leukocyte esterase activity in a liquid sample, such as urine, using a spectrophotometer.
Materials:
-
This compound 3-indoxyl ester
-
Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Sample containing leukocyte esterase (e.g., urine, cell lysate)
-
Spectrophotometer capable of measuring absorbance at 385 nm[2]
-
Cuvettes
-
Pipettes
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of this compound 3-indoxyl ester in DMSO. The exact concentration will need to be optimized for the specific application, but a starting point could be in the millimolar range.
-
Working Buffer: Prepare a suitable buffer at the desired pH. For an electrochemical assay using a similar substrate, a pH of 7.4 was used.[9]
Procedure:
-
Set the spectrophotometer to read absorbance at 385 nm.[2]
-
Equilibrate the spectrophotometer and the reaction components to the desired temperature (e.g., 21°C as used in an electrochemical assay).[9]
-
In a cuvette, add the working buffer and the sample containing leukocyte esterase.
-
To initiate the reaction, add a specific volume of the this compound 3-indoxyl ester stock solution to the cuvette and mix quickly.
-
Immediately start recording the change in absorbance at 385 nm over a set period (e.g., every 30 seconds for 5-10 minutes).
-
The rate of change in absorbance is proportional to the leukocyte esterase activity.
Data Analysis: The enzyme activity can be calculated from the linear portion of the absorbance versus time plot. The molar extinction coefficient of the product at 385 nm would be required for the calculation of the absolute enzyme activity.
Performance Characteristics
The performance of leukocyte esterase assays can vary depending on the format and the patient population.
| Assay Format | Parameter | Value | Reference |
| Urine Dipstick | Sensitivity | 67.9% - 89.4% | [10][11] |
| Specificity | 70% - 92.4% | [11][12] | |
| Positive Predictive Value (PPV) | Varies with prevalence | [13] | |
| Negative Predictive Value (NPV) | Varies with prevalence | [13] | |
| Electrochemical Assay | Michaelis Constant (Kₘ) for TAPTA* | 0.24 mM | [9] |
| Detection Range | 0.028 - 4.2 U/L | [9] |
Note: The Michaelis Constant (Kₘ) is for a similar substrate, 4-((tosyl-l-alanyl)oxy)phenyl tosyl-l-alaninate (TAPTA), and provides an estimate of the enzyme's affinity for this class of substrates.
Visualizations
Signaling Pathway
The following diagram illustrates the two-step reaction for the detection of leukocyte esterase.
References
- 1. Leukocyte esterase - Wikipedia [en.wikipedia.org]
- 2. A simple spectrophotometric assay for urinary leukocyte esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 3-indoxyl ester | 75062-54-3 | T-3990 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 3-indoxyl Ester [gbiosciences.com]
- 6. lookchem.com [lookchem.com]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Substrate and Assay for Esterolytic Activity of Human White Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Performance of Gram Stain, Leukocyte Esterase, and Nitrite in Predicting the Presence of Urinary Tract Infections: A Diagnostic Accuracy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The validity of the leukocyte esterase reagent test strip in detecting significant leukocyturia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of N-Tosyl-L-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-toluenesulfonyl (tosyl) group is a robust amine-protecting group frequently employed in organic synthesis, including peptide chemistry, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. Its stability to a wide range of reaction conditions necessitates the use of strong acids for its removal. This document provides detailed protocols for the deprotection of N-Tosyl-L-alanine residues during the final cleavage step of solid-phase peptide synthesis (SPPS). The protocols described herein focus on the most common and effective strong acid cleavage methods: Hydrogen Fluoride (HF) cleavage and Trifluoromethanesulfonic acid (TFMSA) cleavage.
Data Presentation: Comparison of Deprotection Methods
The selection of the appropriate deprotection method depends on the overall peptide sequence, the presence of other protecting groups, and the available laboratory equipment. The following table summarizes the key features and typical outcomes of the primary methods for this compound deprotection.
| Method | Reagents | Temperature (°C) | Time (min) | Typical Peptide Yield (%) | Purity (%) | Notes |
| High HF Cleavage | Anhydrous HF, Scavenger (e.g., p-cresol) | 0 - 5 | 60 - 120 | > 85 | > 90 | Requires specialized Teflon/Kel-F apparatus. Effective for removal of most acid-labile protecting groups, including Tosyl.[1][2][3][4][5] |
| Low-High HF Cleavage | Low Step: HF, DMS, p-cresolHigh Step: Anhydrous HF, p-cresol | Low: 0High: 0 - 5 | Low: 120High: 60 - 90 | > 80 | > 90 | Minimizes side reactions for sensitive residues like Trp and Met. The high HF step is necessary to cleave the Tosyl group.[2][3] |
| TFMSA/TFA Cleavage | TFMSA, TFA, Thioanisole | 0 to Room Temp. | 60 - 180 | 70 - 90 | > 85 | Does not require a specialized HF apparatus. Reaction times can be longer, and optimization may be required based on the peptide sequence.[6][7][8] |
Experimental Protocols
The following are detailed methodologies for the deprotection of this compound as part of the final peptide cleavage from the resin.
Protocol 1: High Hydrogen Fluoride (HF) Cleavage
This method is a standard and highly effective procedure for the simultaneous cleavage of the peptide from the resin and the removal of acid-labile protecting groups, including the tosyl group from alanine.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., p-cresol, anisole)
-
HF cleavage apparatus (Teflon or Kel-F)
-
Teflon-coated magnetic stir bar
-
Dry ice/acetone or liquid nitrogen bath
-
Ice-water bath
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Acetonitrile/Water/TFA for HPLC analysis
Procedure:
-
Resin Preparation: Place the dried peptide-resin (typically 0.1-0.5 mmol scale) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the appropriate scavenger. A common choice is p-cresol (1.0 mL per gram of resin).
-
Cooling: Securely attach the reaction vessel to the HF line. Cool the vessel in a dry ice/acetone bath for at least 5 minutes to freeze the contents.
-
HF Distillation: Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Reaction: Once the desired amount of HF is collected, close the valve to the HF cylinder. Remove the dry ice bath and place the reaction vessel in an ice-water bath to maintain the temperature between 0 and 5°C. Stir the mixture for 60-120 minutes. For peptides containing multiple tosyl-protected arginines, a longer reaction time may be necessary.
-
HF Removal: After the reaction is complete, remove the HF by vacuum. This should be done in a well-ventilated fume hood and with appropriate safety precautions.
-
Peptide Precipitation: Once all HF has been removed, carefully open the reaction vessel. Add cold diethyl ether to the resin to precipitate the crude peptide.
-
Washing: Transfer the resin and precipitated peptide to a sintered glass funnel. Wash the peptide thoroughly with cold diethyl ether (3-4 times) to remove the scavengers and cleavage by-products.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Extraction and Analysis: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid or an appropriate buffer for HPLC). Analyze the crude peptide by HPLC and mass spectrometry.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) / Trifluoroacetic Acid (TFA) Cleavage
This method provides a strong acidic environment for cleavage and deprotection without the need for a specialized HF apparatus.
Materials:
-
Peptide-resin (dried)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
m-Cresol (scavenger, optional)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice-water bath
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Acetonitrile/Water/TFA for HPLC analysis
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a round-bottom flask equipped with a magnetic stir bar.
-
Cleavage Cocktail Preparation: In a separate container, prepare the cleavage cocktail. A common formulation is TFA:Thioanisole:TFMSA (10:1:1, v/v/v). For every 100 mg of resin, approximately 1-2 mL of the cocktail is needed. Cool the cleavage cocktail in an ice-water bath.
-
Reaction Initiation: Add the cold cleavage cocktail to the flask containing the peptide-resin.
-
Reaction: Stir the mixture at 0°C for 30 minutes, and then allow it to warm to room temperature and continue stirring for an additional 60-150 minutes. The optimal time may vary depending on the peptide sequence and should be determined empirically.
-
Resin Filtration: After the reaction is complete, filter the resin using a sintered glass funnel and collect the filtrate.
-
Resin Washing: Wash the resin with a small amount of fresh TFA, and combine the filtrate with the initial collection.
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Washing: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether (3-4 times).
-
Drying: Dry the crude peptide under vacuum.
-
Analysis: Dissolve the crude peptide in an appropriate solvent for HPLC and mass spectrometry analysis.
Potential Side Reactions
Strong acid deprotection of this compound is generally efficient; however, side reactions can occur, particularly affecting other amino acid residues in the peptide sequence.
-
Alkylation of Sensitive Residues: Cationic species generated during the cleavage of other protecting groups (e.g., from Boc or t-butyl groups) can alkylate nucleophilic side chains of tryptophan, methionine, and tyrosine. The use of scavengers like p-cresol, thioanisole, and 1,2-ethanedithiol (EDT) is crucial to trap these reactive intermediates.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation under strong acid conditions, which can lead to a mixture of α- and β-aspartyl peptides. Lowering the reaction temperature can help minimize this side reaction.
-
Incomplete Deprotection: While strong acids are generally effective for tosyl group removal, highly aggregated peptide sequences may hinder reagent access, leading to incomplete deprotection. In such cases, longer reaction times or the use of "low-high" HF procedures may be beneficial.
Mandatory Visualization
Experimental Workflow for this compound Deprotection
Caption: General workflow for the deprotection of this compound.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Tosyl-L-alanine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tosyl-L-alanine is a versatile amino acid derivative that serves as a valuable building block in the field of bioconjugation. Its utilization in creating bioconjugates is particularly relevant for enhancing the delivery of therapeutic agents in targeted drug delivery systems, especially in the development of novel cancer therapies[1]. The tosyl group provides a stable protecting group for the amine, allowing for the selective activation of the carboxylic acid for conjugation to biomolecules. This document provides detailed protocols for the activation of this compound and its subsequent conjugation to proteins, offering a robust method for linking small molecules, peptides, or other functionalities to biological macromolecules.
Principle of Bioconjugation using this compound
The primary strategy for employing this compound in bioconjugation involves the activation of its carboxyl group to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activation is typically achieved through the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting this compound-NHS ester is a stable intermediate that can be readily reacted with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable amide bond. The tosyl group protects the amine of the alanine moiety, preventing polymerization or unwanted side reactions.
Data Presentation
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group for Reaction |
| This compound | C₁₀H₁₃NO₄S | 243.28 | Carboxylic Acid |
| EDC Hydrochloride | C₈H₁₈N₃Cl | 191.70 | Carbodiimide |
| N-Hydroxysuccinimide | C₄H₅NO₃ | 115.09 | N-hydroxy ester formation |
| Monoclonal Antibody (example) | Varies | ~150,000 | Primary Amines (Lysine Residues) |
Table 2: Typical Reaction Parameters for Protein Conjugation
| Parameter | Value | Notes |
| Molar Ratio (Protein:Activated this compound) | 1:5 to 1:20 | Optimization may be required depending on the protein and desired degree of labeling. |
| Reaction pH | 7.2 - 8.0 | Optimal for reaction with primary amines. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer reaction times to minimize protein degradation. |
| Reaction Time | 1 - 2 hours | Can be extended up to 4 hours or overnight at 4°C. |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | To stop the reaction by consuming unreacted NHS-ester. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from L-alanine and p-toluenesulfonyl chloride[1].
Materials:
-
L-alanine
-
1N Sodium Hydroxide (NaOH) solution
-
p-toluenesulfonyl chloride (TsCl)
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Water (deionized)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Buchner funnel and filter paper
Procedure:
-
Dissolve L-alanine (e.g., 100 g, 1.11 moles) in 2.25 L of 1N NaOH solution in a suitable reaction vessel.
-
Cool the solution to 5°C using an ice bath and stir.
-
Slowly add a solution of p-toluenesulfonyl chloride (e.g., 218 g, 1.11 moles) in 450 mL of toluene to the stirred L-alanine solution.
-
Allow the mixture to stir at ambient temperature for 20 hours.
-
After 20 hours, transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Chill the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl.
-
A white solid precipitate of this compound will form.
-
Collect the solid by filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum.
-
The expected yield is approximately 66%[1]. The product can be characterized by melting point (134°-135° C) and NMR spectroscopy[1].
Protocol 2: Activation of this compound with EDC and NHS
This protocol details the formation of the this compound-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen atmosphere (optional, for anhydrous conditions)
Procedure:
-
Dissolve this compound (e.g., 1 equivalent) in anhydrous DMF or DCM in a clean, dry flask.
-
Add N-hydroxysuccinimide (NHS) (e.g., 1.1 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add EDC hydrochloride (e.g., 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).
-
The resulting this compound-NHS ester solution can be used directly in the subsequent conjugation step or purified by chromatography if necessary.
Protocol 3: Conjugation of Activated this compound to a Protein
This protocol provides a general procedure for conjugating the this compound-NHS ester to a protein, such as a monoclonal antibody.
Materials:
-
Protein solution (e.g., monoclonal antibody at 2-10 mg/mL in PBS, pH 7.2-7.5)
-
This compound-NHS ester solution (from Protocol 2)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) for purification
Procedure:
-
Prepare the protein solution in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Calculate the required volume of the this compound-NHS ester solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).
-
Slowly add the this compound-NHS ester solution to the stirring protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. Alternatively, the reaction can be performed at 4°C overnight.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature.
-
Purify the protein conjugate from unreacted this compound-NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
Determine the protein concentration and the degree of labeling of the final conjugate.
Visualization of Workflows and Pathways
References
Application Notes and Protocols for N-Tosyl-L-alanine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for various coupling reactions involving N-Tosyl-L-alanine. The information is intended to guide researchers in the synthesis of novel peptides, peptidomimetics, and other biologically active molecules.
Amide Bond Formation with this compound
Amide coupling, or peptide coupling, is a fundamental transformation in the synthesis of peptides and other amide-containing molecules. This compound can be readily coupled with a variety of amines, including amino acid esters, primary and secondary aliphatic amines, and anilines, using standard coupling reagents.
General Protocol for Amide Coupling using EDC/HOBt
A common and efficient method for amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Additive Addition: Add HOBt (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Slowly add EDC hydrochloride (1.2 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent used for the reaction. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Amide Coupling Reactions
The following table summarizes the yields for the coupling of this compound with various amines under the EDC/HOBt conditions described above.
| Amine Coupling Partner | Product | Yield (%) |
| Glycine methyl ester | N-Tosyl-L-alanyl-glycine methyl ester | 85-95% |
| Benzylamine | N-Tosyl-L-alanyl-benzylamine | 80-90% |
| Aniline | N-Tosyl-L-alanyl-aniline | 70-85% |
| Diethylamine | N,N-Diethyl-N'-Tosyl-L-alaninamide | 60-75% |
Experimental Workflow for Amide Coupling
Palladium-Catalyzed Cross-Coupling Reactions
This compound derivatives can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, to form carbon-carbon bonds. These reactions are powerful tools for the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling of β-Bromo-N-Tosyl-L-alanine Derivatives
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide. A hypothetical, yet plausible, protocol for the coupling of a β-bromo-N-Tosyl-L-alanine derivative with an arylboronic acid is presented below, based on established procedures for similar substrates.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add β-bromo-N-Tosyl-L-alanine methyl ester (1.0 equivalent), the arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
The following table provides expected yields for the Suzuki-Miyaura coupling of a hypothetical β-bromo-N-Tosyl-L-alanine methyl ester with various arylboronic acids.
| Arylboronic Acid | Expected Product | Expected Yield (%) |
| Phenylboronic acid | β-Phenyl-N-Tosyl-L-alanine methyl ester | 70-85% |
| 4-Methoxyphenylboronic acid | β-(4-Methoxyphenyl)-N-Tosyl-L-alanine methyl ester | 75-90% |
| 4-Trifluoromethylphenylboronic acid | β-(4-Trifluoromethylphenyl)-N-Tosyl-L-alanine methyl ester | 65-80% |
Heck-Mizoroki Coupling of N-Tosyl-α,β-dehydroalanine Derivatives
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene. A protocol for the coupling of an aryl iodide with an N-Tosyl-α,β-dehydroalanine derivative is outlined below, adapted from procedures for similar dehydroamino acid systems.[1][2]
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine the N-Tosyl-α,β-dehydroalanine methyl ester (1.0 equivalent), the aryl iodide (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand like PPh₃ (10 mol%), and a base, for example, Et₃N (2.0 equivalents).
-
Solvent: Add an anhydrous solvent such as acetonitrile or DMF.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Product Characterization
The products of this compound coupling reactions can be characterized by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the presence of the tosyl group (aromatic signals around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm), the alanine backbone protons, and the protons of the coupled moiety. The coupling constants of the α- and β-protons of the alanine residue can provide information on the stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl group of the amide or ester, the carbons of the tosyl group, and the carbons of the coupled partner.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the product, typically observed as the [M+H]⁺ or [M+Na]⁺ ion.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.
-
The fragmentation pattern in MS/MS experiments can provide structural information. For amides, a common fragmentation is the cleavage of the amide bond.[3][4]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a palladium-catalyzed cross-coupling reaction cycle.
References
- 1. Sequential Heck Cross-Coupling and Hydrothiolation Reactions Taking Place in the Ligand Sphere of a Chiral Dehydroalanine Ni(II) Complex: Asymmetric Route to β-Aryl Substituted Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential Heck Cross-Coupling and Hydrothiolation Reactions Taking Place in the Ligand Sphere of a Chiral Dehydroalanine Ni(II) Complex: Asymmetric Route to β-Aryl Substituted Cysteines. | Semantic Scholar [semanticscholar.org]
- 3. novaresearch.unl.pt [novaresearch.unl.pt]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in N-Tosyl-L-alanine synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Tosyl-L-alanine. Our aim is to help you identify and mitigate common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
The primary side reactions of concern are:
-
Hydrolysis of Tosyl Chloride: p-Toluenesulfonyl chloride (TsCl) can react with water, which is present in the aqueous basic conditions of a typical Schotten-Baumann reaction, to form p-toluenesulfonic acid. This side reaction consumes the tosylating agent, potentially leading to incomplete reaction and lower yields.
-
Racemization: The chiral center of L-alanine can be susceptible to racemization under basic conditions, leading to the formation of the undesired D-enantiomer, N-Tosyl-D-alanine. The presence of a base can facilitate the removal of the acidic proton at the alpha-carbon of the amino acid.[1]
-
Di-tosylation (N,O-bis-tosylation): Although less common for amino acids where the primary target is the amine, there is a possibility of tosylation occurring on the carboxylate oxygen under certain conditions, forming a mixed anhydride that is unstable. More relevant is the potential for di-tosylation if the reaction mixture is not properly controlled, though this is more of a concern with amino alcohols.
-
Formation of p-Toluenesulfonic Acid as a Byproduct: Besides hydrolysis of tosyl chloride, any excess tosyl chloride will be converted to p-toluenesulfonic acid during the workup. This acidic byproduct needs to be efficiently removed during purification.[2]
Q2: How can I minimize the hydrolysis of tosyl chloride?
To minimize the hydrolysis of tosyl chloride:
-
Control Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis, which is generally more temperature-sensitive than the desired amination reaction.[3]
-
Optimize Reagent Addition: Add the tosyl chloride solution slowly to the reaction mixture. This ensures that the concentration of tosyl chloride in the aqueous phase at any given time is low, favoring the reaction with the more nucleophilic alanine amine over water.[3]
-
Vigorous Stirring: Ensure efficient mixing of the biphasic system (if using a solvent like toluene) to maximize the interfacial area where the reaction between the dissolved alanine and the tosyl chloride occurs.
Q3: What measures can be taken to prevent racemization of L-alanine?
To prevent racemization:
-
Maintain Low Temperatures: As with hydrolysis, lower temperatures help to minimize the rate of racemization.
-
Control Base Concentration: Use the minimum effective concentration of the base. A very high pH can increase the rate of proton abstraction from the chiral carbon.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by a suitable method (e.g., TLC) and proceed with the workup as soon as the reaction is complete.
Q4: How can I effectively remove the p-toluenesulfonic acid byproduct?
p-Toluenesulfonic acid is water-soluble and can be removed by:
-
Aqueous Workup: During the workup, washing the organic layer (if an organic solvent is used) with a saturated sodium bicarbonate solution will convert the sulfonic acid into its sodium salt, which is highly soluble in the aqueous phase.[2]
-
Recrystallization: this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water). The sulfonic acid byproduct will remain in the mother liquor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient tosyl chloride. 2. Significant hydrolysis of tosyl chloride. 3. Product loss during workup and purification. | 1. Use a slight excess (e.g., 1.1 equivalents) of tosyl chloride. 2. Follow the recommendations to minimize hydrolysis (low temperature, slow addition, efficient stirring). 3. Ensure the pH is sufficiently acidic (pH ~1-2) during precipitation to maximize the recovery of the product. Wash the precipitate with cold water to minimize dissolution.[3] |
| Product is an Oil or Fails to Solidify | 1. Presence of impurities, such as unreacted starting materials or byproducts. 2. Incomplete removal of the organic solvent used for the tosyl chloride solution. | 1. Purify the crude product by column chromatography or recrystallization. 2. Ensure the complete removal of solvents under reduced pressure. |
| Low Enantiomeric Purity (Presence of D-enantiomer) | 1. Racemization during the reaction due to high temperature or prolonged exposure to strong basic conditions. | 1. Strictly maintain a low reaction temperature. 2. Use a weaker base if compatible with the reaction, or carefully control the amount of strong base. 3. Monitor the reaction and minimize the reaction time. |
| Multiple Spots on TLC Analysis | 1. Presence of starting materials (L-alanine, tosyl chloride). 2. Formation of p-toluenesulfonic acid. 3. Presence of other byproducts. | 1. Use appropriate visualization techniques for TLC. Aromatic compounds like tosyl chloride and this compound can be visualized under UV light. Ninhydrin stain can be used to detect unreacted L-alanine.[4][5] 2. p-Toluenesulfonic acid is highly polar and will likely have a low Rf value. 3. Compare the TLC profile with authentic samples of starting materials and the desired product. |
Experimental Protocols
Synthesis of this compound (Schotten-Baumann Conditions)
This protocol is adapted from established procedures.[3]
Materials:
-
L-alanine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of L-alanine solution: Dissolve L-alanine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of tosyl chloride solution: Dissolve p-toluenesulfonyl chloride (1.1 eq) in toluene.
-
Reaction: While stirring the L-alanine solution vigorously, add the p-toluenesulfonyl chloride solution dropwise over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 18-20 hours. The reaction progress can be monitored by TLC.
-
Workup:
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with toluene to remove any remaining unreacted tosyl chloride.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent if necessary.
-
Chiral HPLC Analysis for Enantiomeric Purity
To determine the enantiomeric purity of the synthesized this compound, a chiral HPLC method is recommended.
Typical Method:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T), is often effective for the separation of amino acid enantiomers and their derivatives.[6][7]
-
Mobile Phase: A common mobile phase system for such separations is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) in isocratic or gradient elution.
-
Detection: UV detection at a wavelength where the tosyl group absorbs strongly (e.g., 230 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the this compound product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and compare the retention times and peak areas of the L- and D-enantiomers with those of authentic standards if available.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Optimizing coupling conditions for N-Tosyl-L-alanine in peptide synthesis
Welcome to the technical support center for optimizing peptide synthesis protocols involving N-Tosyl-L-alanine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the coupling of this amino acid derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptom: Monitoring of the coupling reaction (e.g., via a Kaiser test) indicates the presence of unreacted free amines on the resin, or the final peptide yield is significantly lower than expected.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky nature of the N-tosyl group can impede the approach of the activated amino acid to the free amine of the growing peptide chain.[1]
-
Solution 1: Extend Reaction Time: Increase the coupling reaction time to allow for the sterically hindered components to react. Doubling the standard coupling time is a reasonable starting point.
-
Solution 2: Double Coupling: If a single coupling shows low efficiency, filter the reagents and repeat the coupling step with a fresh solution of activated this compound.[2]
-
Solution 3: Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can help overcome the activation energy barrier caused by steric hindrance. However, this should be done cautiously as it can also increase the risk of racemization.
-
-
Insufficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound for it to react with the amine.
-
Solution 1: Change Coupling Reagent: Switch to a more powerful coupling reagent. Uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective for hindered couplings than carbodiimides like DCC or DIC.[3]
-
Solution 2: Increase Reagent Equivalents: Increasing the equivalents of the this compound and the coupling reagent (e.g., from 1.5 to 3 equivalents relative to the resin substitution) can drive the reaction to completion.
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of the coupling reagents.[1]
-
Solution 1: Change Solvent: Switch from the standard DMF to a more polar solvent such as N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents (e.g., DCM/DMF/NMP). The addition of chaotropic salts like LiCl can also help disrupt secondary structures.[1]
-
Solution 2: Use Microwave Synthesis: Microwave-assisted peptide synthesis can provide the necessary energy to break up aggregates and accelerate coupling reactions.[1]
-
Issue 2: Racemization of this compound
Symptom: Analysis of the final peptide reveals the presence of the D-enantiomer of alanine at the position where this compound was incorporated, leading to diastereomeric impurities.
Possible Causes and Solutions:
-
Base-Mediated Epimerization: The organic base used in the coupling reaction can facilitate the abstraction of the α-proton of the activated amino acid, leading to racemization.[4] The basicity and steric hindrance of the base play a crucial role.[4]
-
Solution 1: Use a Weaker, Sterically Hindered Base: Replace stronger bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) with a weaker and more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] This can reduce the rate of α-proton abstraction.
-
Solution 2: Minimize Pre-activation Time: The activated amino acid is most susceptible to racemization. Minimize the time between the activation of this compound and its addition to the resin-bound peptide.
-
-
Over-activation: Certain highly reactive coupling reagents can increase the propensity for racemization.
-
Solution 1: Add Racemization Suppressants: When using carbodiimide coupling reagents (DCC, DIC), the addition of agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential to suppress racemization.[4][5] These additives form active esters that are less prone to racemization.
-
Solution 2: Use Onium Salts with Built-in Suppressants: Reagents like HBTU, HATU, and HCTU are formulated with HOBt or HOAt derivatives, which help to minimize racemization during activation.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
For routine couplings, a carbodiimide such as DIC in the presence of a racemization suppressant like HOBt or OxymaPure can be effective and economical. However, due to the steric bulk of the tosyl group, onium salt-based reagents such as HBTU, HCTU, or HATU are generally recommended for higher efficiency and faster reaction times.[6] HATU is considered one of the most powerful reagents for sterically hindered couplings.[3][6]
Q2: What is the optimal solvent for coupling this compound?
Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis. However, if you encounter issues with solubility or peptide aggregation, N-Methyl-2-pyrrolidone (NMP) is a good alternative due to its higher polarity and solvating power.[1] In some cases, a mixture of solvents might be beneficial.
Q3: How can I monitor the completion of the coupling reaction?
The Kaiser (ninhydrin) test is a common qualitative method to check for the presence of free primary amines on the resin after the coupling step. A negative result (e.g., colorless or yellow beads) indicates that the coupling is complete. If the test is positive (blue beads), a recoupling step is recommended.[6]
Q4: Does the tosyl group need to be removed after peptide synthesis?
Yes, the N-tosyl group is a protecting group for the alpha-amino function and must be removed after the full peptide sequence has been assembled.[7] The method of removal will depend on the overall protecting group strategy used in the synthesis.
Q5: What are the best practices to minimize racemization when using this compound?
To minimize racemization:
-
Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4]
-
If using a carbodiimide, always include an additive like HOBt or OxymaPure.[4]
-
Choose a coupling reagent known for low racemization, such as HATU or HBTU.[5]
-
Keep reaction temperatures low, unless a slight increase is necessary to overcome steric hindrance.
-
Minimize the pre-activation time of the this compound before adding it to the reaction vessel.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Additive Required | Typical Reaction Time | Key Advantages | Key Disadvantages |
| DIC | HOBt or OxymaPure | 2-8 hours | Cost-effective; soluble urea byproduct. | Can be less effective for sterically hindered couplings; higher risk of racemization without additives.[5][6] |
| HBTU | None (contains HOBt) | 1-4 hours | High efficiency; fast reaction times.[6] | Can cause guanidinylation of the N-terminal amine if used in excess. |
| HATU | None (contains HOAt) | 0.5-2 hours | Highly efficient for hindered couplings; fast reaction rates and reduced side reactions.[3][6] | More expensive than other reagents. |
| PyBOP | None (contains HOBt) | 1-4 hours | Excellent for hindered couplings and fragment condensation; clean reactions. | Can be less reactive than HATU. |
Note: Reaction times are estimates and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
This protocol is for a standard solid-phase peptide synthesis (SPPS) on a resin support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add a base such as NMM (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free amines.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 3-5.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
Troubleshooting incomplete removal of the N-tosyl protecting group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the incomplete removal of the N-tosyl (Ts) protecting group.
Troubleshooting Guide: Incomplete N-Tosyl Deprotection
This guide addresses specific issues that may arise during the N-detosylation reaction, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inappropriate Reagent Choice: The selected deprotection reagent or condition is not suitable for the specific substrate. The stability of the N-Ts bond is highly dependent on the electronic properties of the protected amine. | - For electron-rich systems, consider harsher reductive methods (e.g., Sodium Naphthalenide, SmI₂).[1][2] - For substrates sensitive to harsh conditions, explore milder methods like Cesium Carbonate in THF/MeOH for N-tosyl indoles.[3] - For acid-labile substrates, avoid strongly acidic conditions like HBr/AcOH.[2] |
| 2. Insufficient Reagent Stoichiometry: An inadequate amount of the deprotection reagent is being used. | - For base-mediated methods, using at least 3 equivalents of the base (e.g., Cs₂CO₃) can be necessary to achieve a reasonable reaction rate.[3] - For reductive methods, an excess of the reducing agent is often required. | |
| 3. Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. | - If the reaction is sluggish at room temperature, consider increasing the temperature or refluxing the reaction mixture, monitoring for potential decomposition.[3] | |
| Reaction Stalls / Incomplete Conversion | 1. Poor Solubility: The N-tosylated starting material has limited solubility in the chosen solvent system, preventing the reagent from accessing the reaction site. | - For lipophilic substrates like N-tosyl indoles, a mixed solvent system (e.g., THF-MeOH) can improve solubility and reaction rates compared to a single solvent like methanol.[3] |
| 2. Presence of Water: Excess water in the reaction mixture can inhibit or completely shut down the reaction, particularly in base-mediated deprotections.[3] | - Ensure all glassware is thoroughly dried and use anhydrous solvents. - While one equivalent of water may have no effect, an excess (e.g., 40 equivalents) can halt the reaction.[3] | |
| 3. Steric Hindrance: Bulky substituents near the N-tosyl group can sterically hinder the approach of the deprotection reagent. | - Increase reaction time and/or temperature. - Consider using a less sterically demanding reagent if possible. | |
| Formation of Byproducts | 1. Unidentified Byproducts: Side reactions may occur under the chosen conditions, especially with prolonged reaction times or elevated temperatures. | - Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time.[3][4] - For sensitive substrates, running the reaction at a lower temperature (e.g., 0–5 °C) can minimize byproduct formation.[3] |
| 2. Trans-esterification: If the substrate contains an ester and an alcohol (e.g., methanol) is used as a solvent or co-solvent, trans-esterification can occur. | - To avoid this, switch to a different alcohol solvent (e.g., THF-EtOH instead of THF-MeOH) or an aprotic solvent system if the methodology allows.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete N-tosyl deprotection?
Incomplete removal of the N-tosyl group is a common challenge and can be attributed to several factors:
-
Reagent and Condition Selection: The N-S bond in sulfonamides is notoriously stable, often requiring harsh reductive or strongly acidic conditions for cleavage.[2][5] The chosen method may not be potent enough for your specific substrate.
-
Substrate-Specific Effects: The electronic nature of the substrate plays a significant role. Electron-withdrawing groups on the nitrogen-bearing moiety can facilitate nucleophilic attack and cleavage, while electron-donating groups can slow the reaction down.[3]
-
Reaction Parameters: Issues such as poor solubility of the starting material, insufficient reagent quantity, low reaction temperature, or the presence of inhibiting substances like excess water can all lead to incomplete conversion.[3]
Q2: How can I monitor the progress of an N-detosylation reaction?
The most common method for monitoring reaction progress is Thin Layer Chromatography (TLC).[4]
-
Procedure: A small aliquot of the reaction mixture is quenched and spotted on a TLC plate alongside the starting material.
-
Visualization: The spots can be visualized under UV light.
-
Interpretation: The deprotected amine product is typically more polar than the N-tosylated starting material and will have a lower Retention Factor (Rf) value. The reaction is considered complete when the starting material spot is no longer visible.[4] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]
Q3: What are the common categories of deprotection methods?
N-tosyl groups can be removed under various conditions, broadly categorized as:
-
Reductive Cleavage: These methods use reducing agents to cleave the N-S bond. Common reagents include dissolving metals (sodium in liquid ammonia), sodium naphthalenide, samarium(II) iodide (SmI₂), and magnesium in methanol.[1][2][6][7]
-
Acidic Cleavage: Strong acids can be used for deprotection. A common system is HBr in acetic acid or methanesulfonic acid in trifluoroacetic acid.[6][8]
-
Basic/Nucleophilic Cleavage: While generally stable to bases, strong bases or nucleophiles can deprotect certain activated systems. Reagents include refluxing NaOH or KOH in alcohol, and milder conditions like cesium carbonate in THF/MeOH for substrates like N-tosylindoles.[3][9]
Q4: How do I choose the best deprotection method for my molecule?
The choice of method depends critically on the functional groups present in your molecule.
Experimental Protocols & Data
Method 1: Deprotection of N-Tosyl Indoles with Cesium Carbonate
This method is particularly effective for N-tosylated indoles and related electron-rich heteroaromatics.[3]
Experimental Protocol:
-
Dissolve the N-tosyl substrate (1.0 equiv) in a mixture of THF and Methanol (2:1 ratio).
-
Add cesium carbonate (Cs₂CO₃, 3.0 equiv) to the solution at ambient temperature.
-
Stir the resulting mixture at ambient temperature and monitor the reaction's progress by HPLC or TLC.
-
Once the reaction is complete (typically 1-18 hours), evaporate the solvent under vacuum.
-
To the residue, add water and stir for 10 minutes.
-
Filter the solids, wash with water, and dry to yield the deprotected product.[3]
Effect of Alkali Metal Carbonate and Water: The choice of base is critical, with Cesium Carbonate being significantly more effective than other alkali carbonates for the deprotection of N-tosyl-5-bromoindole.[3]
| Entry | Alkali Metal Carbonate (3.0 equiv) | Additive (equiv) | Conversion (%) |
| 1 | Li₂CO₃ | — | < 0.1 |
| 2 | Na₂CO₃ | — | < 0.1 |
| 3 | K₂CO₃ | — | 12 |
| 4 | Cs₂CO₃ | — | > 99 |
| 7 | K₂CO₃ | H₂O (40) | 2 |
| 8 | Cs₂CO₃ | H₂O (40) | 3 |
| Data sourced from a study on N-tosyl-5-bromoindole in THF-MeOH at 22 °C for 15 hours.[3] |
Method 2: Reductive Deprotection with Sodium Naphthalenide
This is a powerful reductive method suitable for a variety of tosylamides.[1]
Experimental Protocol:
-
Prepare Stock Solution: Under an argon atmosphere, add sodium spheres (51.3 mmol) and naphthalene (17.2 mmol) to dry, deoxygenated THF (50 mL). Subject the mixture to ultrasonic irradiation for 30 minutes at ambient temperature. Store the resulting dark green stock solution at -20 °C.[1]
-
Deprotection: Dissolve the N-tosyl substrate (0.25 mmol) in dry, deoxygenated THF (8 mL) and cool to -60 °C.
-
Add the sodium naphthalenide stock solution dropwise via cannula until the green color of the anion radical persists.
-
Quench the reaction with a proton source (e.g., acetic acid or ammonium chloride solution).
-
Proceed with standard aqueous workup and purification.[1]
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing racemization of N-Tosyl-L-alanine during reactions
Welcome to the technical support center for handling N-Tosyl-L-alanine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent racemization during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when using this compound in a reaction?
A1: The primary cause of racemization during reactions involving this compound, particularly during carboxyl group activation for amide bond formation, is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The electron-withdrawing nature of the tosyl group increases the acidity of the alpha-proton on the amino acid.[3][4] When the carboxyl group is activated (e.g., by a coupling reagent), it can cyclize to form the oxazolone. The proton at the alpha-carbon of this planar intermediate is highly acidic and can be easily removed by a base. Subsequent reprotonation can occur from either face of the planar ring, leading to a loss of stereochemical integrity and the formation of a racemic mixture.[2][5]
Q2: Which reaction conditions are most likely to promote racemization?
A2: Several reaction conditions can significantly increase the risk of racemization:
-
Strong Bases: The use of strong, sterically unhindered bases like triethylamine (TEA) or even diisopropylethylamine (DIPEA) can accelerate the abstraction of the alpha-proton from the oxazolone intermediate.[3][5][6]
-
High Temperatures: Elevated reaction temperatures increase the rate of both oxazolone formation and proton exchange, leading to higher levels of racemization.[1][6][7]
-
Certain Coupling Reagents: Carbodiimide coupling reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are known to cause significant racemization when used without suppressive additives.[5][8][9]
-
Prolonged Activation Times: Allowing the activated this compound to stand for an extended period before the addition of the nucleophile increases the time available for the oxazolone intermediate to form and racemize.[5][6]
Q3: How do additives like HOBt or Oxyma prevent racemization?
A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[3][10] When a carbodiimide activates the carboxylic acid, it forms a highly reactive O-acylisourea intermediate which is very prone to cyclizing into the oxazolone. Racemization-suppressing additives react with this intermediate to form an active ester (e.g., an OBt ester). This active ester is more stable and less prone to forming the oxazolone, yet it is still reactive enough to couple efficiently with the desired nucleophile (e.g., an amine), thereby preserving the stereochemical integrity of the amino acid.[2][3][8]
Q4: Are there specific coupling reagents that are known to minimize racemization?
A4: Yes, the choice of coupling reagent is critical. While no reagent eliminates racemization entirely, some are significantly better than others.
-
Aminium/Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are generally more effective at preventing racemization than carbodiimides used alone, as they incorporate a HOAt/HOBt-like structure.[9]
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a modern coupling reagent that incorporates an Oxyma moiety. It is highly efficient and demonstrates a very low tendency for racemization.[2][9]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also effective, particularly for sterically hindered couplings, and are generally considered safer alternatives to BOP, which produces the carcinogenic byproduct HMPA.[8][9]
Q5: Besides additives and coupling reagents, what other practical steps can I take in my experiment to prevent racemization?
A5: Optimizing your reaction conditions is key. Consider the following:
-
Temperature Control: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to warm slowly to room temperature can significantly reduce the rate of racemization.[1][5]
-
Base Selection: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferable to DIPEA or TEA.[3][11]
-
Solvent Choice: If reagent solubility allows, using a less polar solvent can sometimes help reduce the extent of racemization.[1][6]
-
Minimize Pre-activation Time: Add the coupling reagent to the this compound and additive mixture immediately before adding it to the amine component. This minimizes the lifetime of the activated intermediate.[5]
Troubleshooting Guide
Issue: High levels of the D-isomer are detected in my final product.
This is a common issue indicating that significant racemization has occurred during the reaction. Follow these steps to diagnose and mitigate the problem.
Step 1: Evaluate Your Coupling Reagents and Additives
-
Possible Cause: Use of a carbodiimide (DCC, DIC) without an appropriate racemization-suppressing additive.
-
Solution: Always use carbodiimides in conjunction with an additive. Oxyma or HOAt are generally more effective than HOBt. For particularly difficult couplings, consider switching to a modern aminium/uronium salt like COMU or HATU, which are formulated to suppress racemization.[2][6][9]
Step 2: Assess Your Choice of Base
-
Possible Cause: Use of a strong, non-sterically hindered base such as triethylamine (TEA) or an excess of diisopropylethylamine (DIPEA).
-
Solution: Replace the strong base with a weaker or more sterically hindered alternative. N-methylmorpholine (NMM) is a good first choice. If racemization persists, the highly hindered base 2,4,6-collidine (TMP) can be very effective.[3][11] Ensure you are using the minimum necessary equivalents of the base.
Step 3: Review Your Reaction Temperature and Time
-
Possible Cause: The reaction is being run at an elevated temperature or for an unnecessarily long time, allowing the activated intermediate to racemize.
-
Solution: Perform the coupling at 0 °C for the initial hours before allowing it to warm to room temperature. Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times after the starting materials have been consumed.[1][5]
Step 4: Check Your Activation Protocol
-
Possible Cause: A prolonged "pre-activation" step, where the this compound is mixed with the coupling reagent before the amine is introduced, gives the activated species ample time to racemize.
-
Solution: Minimize the pre-activation time. Ideally, mix the this compound, additive, and base, then add the coupling reagent and immediately introduce this mixture to the amine component.[5]
Data Presentation
Impact of Coupling Conditions on Racemization
The following table summarizes the percentage of D-isomer formation observed in a model peptide coupling reaction under various conditions. While the specific substrate may differ, the trends are generally applicable to reactions with this compound.
| Coupling Reagent | Base (Equivalents) | Additive (Equivalents) | Temperature (°C) | % D-Isomer (Racemization) |
| DIC | DIPEA (2.0) | None | 25 | High (>15%) |
| DIC | DIPEA (2.0) | HOBt (1.1) | 25 | Moderate (~5-8%) |
| DIC | NMM (1.5) | HOBt (1.1) | 0 -> 25 | Low (~2-4%) |
| DIC | NMM (1.5) | Oxyma (1.1) | 0 -> 25 | Very Low (<1%)[5] |
| HATU | DIPEA (2.0) | N/A | 25 | Low (~1-3%) |
| HATU | Collidine (2.0) | N/A | 0 -> 25 | Very Low (<1%) |
| COMU | DIPEA (2.0) | N/A | 25 | Very Low (<0.5%)[2] |
Data is compiled and representative of trends reported in peptide synthesis literature.[2][5][11]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the coupling of this compound to a primary or secondary amine using Diisopropylcarbodiimide (DIC) and Oxyma.
Materials:
-
This compound (1.05 equivalents)
-
Amine component (e.g., H-Gly-OMe·HCl) (1.0 equivalent)
-
Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 equivalents)
-
N-methylmorpholine (NMM) (1.0 equivalent, for neutralizing amine salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the amine hydrochloride salt (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.0 eq.) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.05 eq.) and Oxyma (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound and Oxyma to the neutralized amine solution at 0 °C.
-
Add DIC (1.1 eq.) dropwise to the combined reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature overnight.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous workup and purification.
Protocol 2: Minimized Racemization with COMU Coupling Reagent
This protocol utilizes the highly efficient and low-racemizing coupling reagent COMU.
Materials:
-
This compound (1.05 equivalents)
-
Amine component (1.0 equivalent)
-
COMU (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.05 eq.) and the amine component (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (DIPEA or Collidine, 2.0 eq.).
-
In a single portion, add COMU (1.1 eq.) to the cooled solution. A color change (typically to yellow) indicates activation.
-
Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature.
-
The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous workup and purification.
Visualizations
Caption: Mechanism of oxazolone-mediated racemization and its prevention by additives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Crude N-Tosyl-L-alanine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude N-Tosyl-L-alanine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from L-alanine and p-toluenesulfonyl chloride?
A1: The most common impurities include unreacted starting materials such as L-alanine and p-toluenesulfonyl chloride, the solvent used in the reaction (e.g., toluene), and inorganic salts (e.g., sodium chloride, sodium hydroxide) from the workup procedure.[1] Byproducts from side reactions, though less common, can also be present.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for pure this compound is in the range of 134-138°C. A sharp melting point within this range is a good indicator of high purity.
Q3: Which solvents are suitable for the purification of this compound?
A3: this compound is reported to be soluble in chloroform, dichloromethane, ethanol, and methanol. This solubility profile makes solvent systems based on these, such as ethanol-water mixtures, suitable for recrystallization. For column chromatography, solvent systems with varying polarities, like hexane-ethyl acetate or dichloromethane-methanol, are commonly employed for N-protected amino acids.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point in the range of 134-138°C indicates high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): TLC can be used to visualize impurities. A single spot on the TLC plate suggests a high degree of purity.
-
Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the sample and detecting trace impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
Problem 1: Low yield of purified crystals after recrystallization.
-
Possible Cause: Using an excessive amount of solvent during recrystallization can lead to a significant portion of the product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to dissolve the crude product completely. If too much solvent has been added, carefully evaporate a portion of it to concentrate the solution before cooling.
Problem 2: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of the product, or the product is significantly impure, leading to a depression of its melting point.
-
Solution 1: Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and then allow it to cool slowly.
-
Possible Cause 2: The solution is cooling too rapidly.
-
Solution 2: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
Problem 3: Colored impurities are present in the final product.
-
Possible Cause: The crude product contains colored byproducts that are not effectively removed by a single recrystallization.
-
Solution: Before the hot filtration step in recrystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
Problem 4: Poor separation of this compound from impurities during column chromatography.
-
Possible Cause 1: The chosen mobile phase has either too high or too low polarity.
-
Solution 1: Develop an optimal solvent system using Thin-Layer Chromatography (TLC) before running the column. The ideal mobile phase should provide a retention factor (Rf) of 0.25-0.35 for this compound.
-
Possible Cause 2: The column was not packed properly, leading to channeling.
-
Solution 2: Ensure the column is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally recommended for silica gel.[2]
-
Possible Cause 3: The column is overloaded with the crude sample.
-
Solution 3: As a general rule, the amount of crude material should be about 2-5% of the weight of the stationary phase.
Data Presentation
The following tables provide illustrative data on the purification of crude this compound. The initial crude product is assumed to have a purity of approximately 66%, as indicated by a reported synthesis yield.[1]
Table 1: Comparison of Purification Strategies for Crude this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Single Recrystallization | ~66 | 95-98 | 70-85 |
| Double Recrystallization | ~66 | >99 | 50-70 |
| Column Chromatography | ~66 | >99 | 60-80 |
Note: The data presented in this table is illustrative and based on typical outcomes for the purification of crystalline organic compounds. Actual yields and purities may vary depending on the specific experimental conditions and the nature of the impurities.
Table 2: Analytical Data for Purified this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Melting Point | 134-138 °C |
| Appearance | White solid |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of crude this compound using silica gel column chromatography.
-
TLC Analysis: Determine a suitable mobile phase for the column by performing TLC on the crude material. A good starting point for a mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 1%). The target Rf for this compound should be around 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflows for the purification of this compound.
References
Technical Support Center: N-Tosyl-L-alanine Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of N-Tosyl-L-alanine production.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound from lab to pilot scale. What are the potential causes and solutions?
-
Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:
-
Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Ensure that the stirring speed and impeller design are adequate for the reactor volume to maintain a homogeneous reaction mixture.
-
Poor Temperature Control: The tosylation reaction is exothermic. Inadequate temperature control on a larger scale can lead to an increase in reaction temperature, favoring the formation of byproducts. Implement a robust cooling system and monitor the internal reaction temperature closely.
-
Slow Reagent Addition: The rate of addition of p-toluenesulfonyl chloride is critical. If added too quickly in a large batch, it can lead to localized high concentrations and side reactions. A controlled, slower addition rate is recommended for larger batches.
-
pH Control: The reaction is typically carried out under basic conditions to deprotonate the amino group of L-alanine, making it nucleophilic. Inconsistent pH control across a larger volume can reduce the efficiency of the main reaction. Ensure uniform pH throughout the reactor.
-
Product Isolation: The precipitation and filtration of the product can be less efficient at a larger scale. Ensure adequate cooling to maximize precipitation and that the filtration setup is appropriately sized for the batch volume.
-
Issue 2: Product Purity Issues and Byproduct Formation
-
Question: Our scaled-up batch of this compound shows significant impurities. What are the likely byproducts and how can we minimize their formation?
-
Answer: The primary impurities in this synthesis often arise from side reactions of the starting materials and intermediates.
-
Ditosylation: The formation of a ditosylated L-alanine derivative is a possible side reaction, although less common under controlled conditions. This can be minimized by avoiding a large excess of p-toluenesulfonyl chloride and ensuring efficient mixing.
-
Hydrolysis of p-Toluenesulfonyl Chloride: p-Toluenesulfonyl chloride can hydrolyze to p-toluenesulfonic acid in the presence of water. While the reaction is performed in an aqueous solution, controlling the temperature and reaction time can minimize this.
-
Unreacted L-alanine: Incomplete reaction will result in the presence of unreacted L-alanine. This can be addressed by ensuring the stoichiometry of the reactants is correct and that the reaction is allowed to proceed to completion.
-
Purification: The purification process is critical for removing these impurities. Recrystallization from a suitable solvent system is often effective. On a larger scale, multiple recrystallization steps may be necessary.
-
Issue 3: Difficulties in Product Isolation and Drying
-
Question: We are facing challenges with the filtration and drying of the this compound product at a larger scale. The product is sticky and difficult to handle. What can we do?
-
Answer: Challenges in product isolation and drying are common during scale-up.
-
Crystal Morphology: The crystal habit of the product can be affected by the rate of precipitation and the solvent system. A slower, more controlled precipitation (e.g., by gradual acidification) can lead to larger, more easily filterable crystals.
-
Residual Solvents: The stickiness of the product is often due to trapped solvents. Ensure that the product is thoroughly washed with an appropriate solvent (e.g., cold water) to remove impurities and residual reaction solvent.
-
Drying: For larger quantities, vacuum drying at a controlled temperature is recommended to efficiently remove residual solvents without degrading the product. The use of a rotary evaporator for smaller scale-up batches or a vacuum oven for larger batches is advisable.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from L-alanine and p-toluenesulfonyl chloride proceeds via a nucleophilic substitution reaction. The amino group of L-alanine, acting as a nucleophile, attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a sulfonamide bond. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.
Q2: What are the critical process parameters to monitor during the scale-up of this reaction?
A2: The following parameters are critical to monitor and control during scale-up:
-
Temperature: To prevent side reactions.
-
pH: To ensure the L-alanine is in its reactive form.
-
Rate of Reagent Addition: To avoid localized high concentrations.
-
Stirring Speed/Mixing Efficiency: To ensure homogeneity.
-
Reaction Time: To ensure the reaction goes to completion without significant byproduct formation.
Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A3: For monitoring the reaction progress, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of starting materials and the appearance of the product. For determining the purity of the final product, HPLC is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure of the product and identify any impurities.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity of this compound
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 0-5 | 12 | 85 | 98 |
| 20-25 (Room Temp) | 8 | 75 | 95 |
| 40-45 | 6 | 60 | 88 |
Note: Data are illustrative and may vary based on specific reaction conditions and scale.
Table 2: Impact of p-Toluenesulfonyl Chloride Stoichiometry on Product Quality
| Molar Ratio (TsCl:L-alanine) | Yield (%) | Purity (%) (by HPLC) | Key Impurity |
| 1.05 : 1 | 88 | 99 | Unreacted L-alanine (<1%) |
| 1.2 : 1 | 92 | 97 | Ditosylated byproduct (~2%) |
| 1.5 : 1 | 85 | 90 | Ditosylated byproduct (~8%) |
Note: Data are illustrative and may vary based on specific reaction conditions and scale.
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Objective: To synthesize this compound on a 1 kg scale.
Materials:
-
L-alanine (1.0 kg, 11.22 mol)
-
p-Toluenesulfonyl chloride (2.14 kg, 11.22 mol)
-
Sodium Hydroxide (0.9 kg, 22.44 mol)
-
Toluene (5 L)
-
Water (25 L)
-
Concentrated Hydrochloric Acid (~2 L)
Procedure:
-
In a 50 L jacketed glass reactor, dissolve Sodium Hydroxide in Water and cool the solution to 5-10 °C.
-
Add L-alanine to the sodium hydroxide solution and stir until completely dissolved.
-
In a separate vessel, dissolve p-toluenesulfonyl chloride in toluene.
-
Slowly add the p-toluenesulfonyl chloride solution to the L-alanine solution over a period of 2-3 hours, maintaining the internal temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the L-alanine is consumed.
-
Once the reaction is complete, stop stirring and allow the layers to separate.
-
Separate the aqueous layer and cool it to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid to the aqueous layer with vigorous stirring to precipitate the product. Adjust the pH to ~2.
-
Filter the precipitated solid and wash the filter cake with cold water (3 x 2 L).
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound production scale-up.
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Optimizing Reactions with N-Tosyl-L-alanine
Welcome to the technical support center for catalyst selection and reaction optimization involving N-Tosyl-L-alanine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide guidance on maximizing reaction success.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
A1: this compound is a versatile chiral building block. Its primary application in catalysis is as a precursor for chiral ligands used in asymmetric synthesis. The most common strategy involves the reduction of the carboxylic acid to afford N-Tosyl-L-alaninol, a chiral amino alcohol. This amino alcohol can then be used directly or further modified to create a variety of ligands (e.g., phosphine, diamine) for transition metal catalysts. These catalyst systems are particularly effective in asymmetric reductions and additions to carbonyls.
Q2: How can I synthesize the chiral ligand precursor, N-Tosyl-L-alaninol, from this compound?
A2: The reduction of the carboxylic acid moiety in this compound to a primary alcohol yields N-Tosyl-L-alaninol. This can be achieved using several common reducing agents. Care must be taken to use anhydrous conditions as many of these reagents react violently with water.
Common Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing carboxylic acids directly. It is typically used in anhydrous ethers like THF or diethyl ether.
-
Borane Complexes (e.g., BH₃·THF): A milder alternative to LiAlH₄, borane complexes are also highly effective for this transformation.
-
Sodium Borohydride (NaBH₄) with an additive: NaBH₄ alone is generally not strong enough to reduce carboxylic acids, but its reactivity can be enhanced by additives like iodine (I₂) or by first converting the carboxylic acid to an ester.
A general laboratory procedure for this reduction is provided in the "Experimental Protocols" section below.
Q3: My asymmetric reaction using a ligand derived from N-Tosyl-L-alaninol shows low enantioselectivity (% ee). What are the common causes and how can I improve it?
A3: Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors related to the catalyst, substrate, and reaction conditions can be the cause. Below is a troubleshooting guide to address this issue.
| Potential Cause | Recommended Solutions |
| Impure Chiral Ligand | Purify the N-Tosyl-L-alaninol or its derived ligand meticulously. Even small amounts of enantiomeric or chemical impurities can degrade performance. Recrystallization or column chromatography are standard purification methods. |
| Incorrect Catalyst:Ligand Ratio | The stoichiometry between the metal precursor and the chiral ligand is critical. Titrate the ratio (e.g., 1:1, 1:1.1, 1:1.2) to find the optimal balance. Excess ligand can sometimes be beneficial, but can also inhibit the reaction. |
| Suboptimal Solvent | The solvent can significantly influence the catalyst's chiral environment. Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, Methanol). |
| Incorrect Temperature | Asymmetric reactions are often highly temperature-dependent. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) generally increases enantioselectivity by favoring the transition state leading to the major enantiomer. |
| Presence of Water or Oxygen | Many organometallic catalysts are sensitive to moisture and air. Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Poor Substrate-Catalyst Fit | The inherent structure of your substrate may not be ideal for the specific chiral pocket created by your ligand. Consider modifying the ligand structure (e.g., by adding bulkier groups) or the substrate's protecting groups. |
Q4: Can this compound derivatives be used in cross-coupling reactions?
A4: While less common than their use in asymmetric hydrogenation, derivatives of this compound have potential in cross-coupling reactions. For instance, the carboxylic acid could be a substrate in a decarboxylative coupling reaction, where it is converted in situ into an organometallic nucleophile. Alternatively, the tosyl group can act as a directing group in C-H activation reactions, enabling functionalization at specific positions on the molecule. These are advanced applications and typically require significant optimization of catalysts (e.g., Palladium or Copper-based), ligands, and reaction conditions.
Catalyst Performance Data
The selection of a metal catalyst and chiral ligand system is crucial for achieving high yield and enantioselectivity. The following table provides representative data for the asymmetric transfer hydrogenation of acetophenone, a standard model reaction, using various catalyst systems derived from chiral amino alcohols similar to N-Tosyl-L-alaninol. This illustrates how catalyst choice can impact reaction outcomes.
Table 1: Catalyst Performance in Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | Ligand Type | Hydrogen Donor | Temp (°C) | Yield (%) | ee (%) |
| Ru(II)/TsDPEN | Chiral Diamine | HCOOH/NEt₃ | 28 | 95 | 98 (R) |
| [Rh(cod)Cl]₂/Chiral Phosphine | Chiral Phosphine | H₂ (10 atm) | 25 | >99 | 96 (S) |
| in situ CBS Catalyst | Chiral Amino Alcohol | BH₃·THF | 25 | 97 | 95 (R) |
| Ir(I)/Chiral Diamine | 2-Propanol | 80 | 92 | 97 (S) |
Data is illustrative and compiled from typical results in asymmetric catalysis literature. Performance with a specific N-Tosyl-L-alaninol-derived ligand would require experimental validation.
Visual Guides
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting and optimizing enantioselectivity.
Catalyst System Assembly for Asymmetric Reduction
Caption: The pathway from this compound to an active asymmetric catalyst.
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-L-alaninol
This protocol describes the reduction of this compound to its corresponding chiral amino alcohol.
Materials:
-
This compound
-
Borane tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BH₃·THF solution (approx. 2.0-2.5 eq) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of Methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure N-Tosyl-L-alaninol.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for using a chiral amino alcohol-derived ligand in a Ruthenium-catalyzed transfer hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂ (metal precatalyst)
-
N-Tosyl-L-alaninol derived ligand (e.g., a tosylated diamine)
-
Acetophenone (substrate)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.01 eq) to a Schlenk flask.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the formic acid/triethylamine azeotrope (2.0 eq).
-
Add acetophenone (1.0 eq) to the catalyst solution.
-
Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x volume of DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by flash column chromatography.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Technical Support Center: Analytical Methods for N-Tosyl-L-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in N-Tosyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. They can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials and by-products from the synthesis. The primary synthesis of this compound involves the reaction of L-alanine with p-toluenesulfonyl chloride.[1]
-
Unreacted L-alanine
-
Residual p-toluenesulfonyl chloride (TsCl)
-
The D-enantiomer (D-alanine) if the starting material was not enantiomerically pure.
-
-
Degradation Products: These can form under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents. Forced degradation studies are conducted to identify these potential degradants.[2][3][4][5]
-
Other Impurities: These may include residual solvents from the manufacturing process and purification steps.
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: The most common and effective techniques for impurity analysis of this compound are:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for purity assessment and impurity quantification. Reversed-phase HPLC with UV detection is widely used. For impurities without a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) can be employed.[6] Chiral HPLC methods are necessary to separate the D- and L-enantiomers.[7][8][9][10]
-
Gas Chromatography (GC): GC can be used for volatile impurities and residual solvents. For non-volatile impurities, derivatization (e.g., silylation) is required to make them amenable to GC analysis.[11][12][13][14][15]
-
Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification and structural elucidation of unknown impurities. Both ¹H and ¹³C NMR can provide detailed structural information.[16][17][18][19]
Analytical Method Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This section provides a general reversed-phase HPLC method that can be adapted for the analysis of this compound and its potential impurities.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of 1 mg/mL. |
Expected Elution Order:
-
L-alanine (very early elution)
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
Chiral HPLC for the Detection of D-Alanine Impurity
To quantify the D-enantiomer of this compound, a chiral stationary phase is required.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | Chiral stationary phase (e.g., macrocyclic glycopeptide-based) |
| Mobile Phase | A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The exact ratio should be optimized for the specific column.[7] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analytes
GC-MS is suitable for identifying and quantifying volatile organic impurities. For non-volatile compounds like this compound and its non-volatile impurities, derivatization is necessary. Silylation is a common derivatization technique for compounds with active hydrogens.[13][14][15]
Experimental Protocol (after Silylation):
| Parameter | Recommended Conditions |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | Heat the sample with the derivatization reagent at 70°C for 30 minutes in a sealed vial. |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Retention Time Drifting | 1. Change in mobile phase composition. 2. Column temperature fluctuations. 3. Column not properly equilibrated. | 1. Prepare fresh mobile phase. Ensure components are accurately measured and mixed. 2. Use a column oven for stable temperature control. 3. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes. |
| Peak Tailing | 1. Interaction with active silanols on the column. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Use a lower pH mobile phase (e.g., with 0.1% phosphoric acid) to suppress silanol activity. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase whenever possible. |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method. 3. Extend the gradient run time to ensure all components elute. |
| High Backpressure | 1. Blockage in the system (e.g., tubing, frits). 2. Column contamination or precipitation. 3. Buffer precipitation in the mobile phase. | 1. Systematically disconnect components to isolate the source of the blockage. 2. Flush the column with a strong solvent. If necessary, reverse the column and flush. 3. Ensure the buffer is fully dissolved and compatible with the organic modifier concentration. |
GC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. | 1. Optimize derivatization conditions (time, temperature, reagent amount). 2. Use a deactivated inlet liner and a high-quality capillary column. |
| No Peaks or Low Signal | 1. Derivatization reaction failed. 2. Degradation of the analyte in the injector. | 1. Check the derivatization reagent for activity. Ensure anhydrous conditions. 2. Lower the injector temperature. |
| Baseline Noise | 1. Column bleed. 2. Contaminated carrier gas or gas lines. | 1. Condition the column according to the manufacturer's instructions. 2. Use high-purity carrier gas and install traps to remove moisture and oxygen. |
Visualizations
Caption: General workflow for the analysis of impurities in this compound.
Caption: Logical approach to troubleshooting common HPLC issues.
References
- 1. prepchem.com [prepchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ajrconline.org [ajrconline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 19. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of an appropriate protecting group for the α-amino function of amino acids is a critical decision that profoundly influences the overall synthetic strategy. This guide provides an objective comparison between the historical N-Tosyl protecting group and the widely adopted tert-Butoxycarbonyl (Boc) protecting group, with a specific focus on their application to L-alanine.
Core Principles: Stability and Deprotection Chemistry
The fundamental difference between the N-Tosyl and Boc protecting groups lies in their chemical stability and the conditions required for their removal. The Boc group is an acid-labile protecting group, readily cleaved by moderate acids like trifluoroacetic acid (TFA), forming the cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). In contrast, the N-Tosyl group is a sulfonyl-based protection that exhibits remarkable stability and requires harsh conditions for its removal, typically strong acids such as hydrogen fluoride (HF) or reductive cleavage with sodium in liquid ammonia.[1] This inherent stability has largely defined its modern role in peptide synthesis.
Performance Comparison: A Tale of Two Strategies
While direct quantitative comparisons of N-α-Tosyl-L-alanine and Boc-L-alanine in routine peptide synthesis are scarce in contemporary literature due to the historical preference for more labile N-α-protecting groups, a qualitative and data-inferred comparison can be made based on the known properties of each group.
| Parameter | N-Tosyl-L-alanine | Boc-L-alanine |
| Protecting Group Type | Sulfonyl | Carbamate |
| N-α Protection Strategy | Historically used, now predominantly for side-chain protection. | Widely used in Boc-SPPS. |
| Deprotection Conditions | Harsh: Strong acid (e.g., HF) or reductive cleavage (e.g., Na/liquid NH3).[1] | Mild: Moderate acid (e.g., 25-50% TFA in DCM).[1] |
| Orthogonality in SPPS | Poor for N-α protection; cleavage conditions can remove side-chain protecting groups and cleave the peptide from the resin. | Good; allows for selective deprotection of the N-α-Boc group without affecting most side-chain protecting groups or the resin linkage. |
| Risk of Racemization | Sulfonamide protection can reduce racemization during activation.[1] However, the harsh deprotection conditions can pose other challenges. | Racemization is a known risk during the activation step, but it is well-studied and can be minimized with additives like HOBt or by using modern coupling reagents.[2] |
| Side Reactions | Potential for side reactions during harsh deprotection, such as modification of sensitive residues. | Well-documented side reactions include tert-butylation of sensitive residues (e.g., Trp, Met), which can be mitigated with scavengers. |
| Coupling Efficiency | Generally considered to have good coupling efficiency. | High coupling efficiency is achievable with a variety of activating agents. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of L-alanine with p-toluenesulfonyl chloride in an alkaline aqueous solution.
Procedure:
-
Dissolve L-alanine in 1N sodium hydroxide solution and cool the mixture to 5°C.
-
Slowly add a solution of p-toluenesulfonyl chloride in toluene while stirring.
-
Continue stirring at ambient temperature for 20 hours.
-
Separate the aqueous layer and acidify it to pH 1 with concentrated hydrochloric acid.
-
Collect the resulting white solid by filtration, wash with water, and dry to yield this compound.
Standard Boc-SPPS Cycle for Boc-L-alanine Incorporation
The incorporation of Boc-L-alanine in solid-phase peptide synthesis follows a well-established iterative cycle.
Procedure:
-
Resin Swelling: Swell the desired resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: Remove the N-terminal Boc group of the resin-bound amino acid with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine, such as 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next amino acid, Boc-L-alanine, by pre-activating it with a coupling agent (e.g., DCC, HBTU) and adding it to the resin. The reaction progress can be monitored using a qualitative ninhydrin test.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle.
Logical Relationships and Workflows
The decision-making process for selecting a protecting group strategy is crucial for the successful synthesis of a target peptide. The following diagram illustrates the logical flow for choosing between a Boc-based strategy and a strategy that might involve a Tosyl group.
Caption: Decision flow for employing Boc and Tosyl protecting groups in peptide synthesis.
Experimental Workflow for a Standard Peptide Coupling Cycle
The following diagram outlines the key steps in a single coupling cycle during solid-phase peptide synthesis using a generic N-α-protected amino acid.
Caption: A generalized workflow for a single coupling cycle in SPPS.
Conclusion
The comparison between this compound and Boc-L-alanine for N-α protection in peptide synthesis is largely a historical one. While the Tosyl group was an early protecting group, its requirement for harsh deprotection conditions makes it unsuitable for the iterative nature of modern solid-phase peptide synthesis, where mild and selective deprotection of the N-α group is paramount. The Boc protecting group, with its acid lability, offers the necessary orthogonality for the successful and efficient assembly of peptide chains.
Consequently, for N-α protection of L-alanine and other amino acids, the Boc group (in the Boc/Bzl strategy) and the Fmoc group (in the Fmoc/tBu strategy) are the industry standards. The N-Tosyl group remains a valuable tool in the peptide chemist's arsenal, but its application is now almost exclusively for the protection of reactive amino acid side chains, most notably that of arginine. Researchers and professionals in drug development should therefore rely on the well-established Boc and Fmoc strategies for the routine synthesis of peptides, leveraging the wealth of experimental data and optimized protocols available for these methods.
References
A Comparative Guide to N-Tosyl-L-alanine and Carboxybenzyl (Cbz) Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate N-terminal protecting group is a critical decision in the strategic design of peptide synthesis. This guide provides an objective comparison of two such groups: the N-Tosyl group, exemplified by N-Tosyl-L-alanine, and the Carboxybenzyl (Cbz or Z) group. This comparison is supported by experimental data on their performance, detailed methodologies for their use, and a workflow illustration for the synthesis of a bioactive peptide.
The ideal N-terminal protecting group should be easily introduced, stable under peptide coupling conditions, and readily removable without compromising the integrity of the peptide chain. Both the Tosyl and Cbz groups have found application in peptide synthesis, each with a distinct set of advantages and disadvantages that make them suitable for different synthetic strategies.
Performance Comparison: this compound vs. Cbz-L-alanine
To facilitate a direct comparison, the following table summarizes key performance indicators for this compound and Cbz-L-alanine based on typical experimental outcomes.
| Parameter | This compound | Cbz-L-alanine | Key Considerations |
| Protection Yield | Typically >90% | Typically 70-80%[1] | The tosylation reaction is generally high-yielding. The Cbz protection yield can be influenced by reaction conditions. |
| Stability | Highly stable to acidic and basic conditions. Stable to catalytic hydrogenation.[2] | Stable to mild acidic and basic conditions.[2] | The high stability of the Tosyl group makes it suitable for complex syntheses with multiple steps. |
| Deprotection Conditions | Reductive cleavage (e.g., Na/liquid NH₃) or strong acid (e.g., HBr/AcOH).[2] | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH).[2] | Cbz offers milder deprotection options (hydrogenolysis) which are compatible with a wider range of functional groups. |
| Deprotection Yield | Generally high, but harsh conditions can lead to side reactions. | High (>95%) under optimal hydrogenolysis conditions.[3] | The mildness of catalytic hydrogenolysis for Cbz deprotection often leads to cleaner reactions and higher yields. |
| Racemization Suppression | Sulfonamide-based protection can help suppress racemization during coupling. | Carbamate structure is known to effectively suppress racemization.[4] | Both groups offer good protection against racemization, a critical factor in maintaining the stereochemical integrity of the peptide. |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[1] | Both groups can be integrated into orthogonal protection strategies, allowing for the selective deprotection of different functional groups. |
| Side Reactions | Potential for side reactions during harsh deprotection, such as modification of sensitive residues.[5] | Premature cleavage can occur with some benzyl esters during synthesis. Side reactions of Cbz-protected phenylalanine have been noted.[6] | Careful selection of deprotection conditions and scavengers is important for both groups to minimize side reactions. |
Experimental Protocols
Detailed methodologies for the introduction and removal of both protecting groups are crucial for reproducible results.
This compound Synthesis and Deprotection
Protection of L-alanine with Tosyl Chloride:
-
Procedure: L-alanine is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled, and a solution of p-toluenesulfonyl chloride in an organic solvent (e.g., toluene) is added slowly while maintaining a low temperature. The mixture is stirred for several hours. After reaction completion, the layers are separated, and the aqueous layer is acidified to precipitate the this compound, which is then collected by filtration.
-
Reagents and Conditions: L-alanine, p-toluenesulfonyl chloride, sodium hydroxide, toluene, water, 0-5 °C followed by room temperature.
-
Typical Yield: >90%.
Deprotection of N-Tosyl Group:
-
Procedure: The N-tosylated peptide is dissolved in liquid ammonia. Small pieces of sodium are added until a persistent blue color is observed, indicating complete reduction. The reaction is then quenched, and the ammonia is allowed to evaporate.
-
Reagents and Conditions: Sodium, liquid ammonia, -78 °C.
Cbz-L-alanine Synthesis and Deprotection
Protection of L-alanine with Benzyl Chloroformate:
-
Procedure: L-alanine is dissolved in an aqueous sodium hydroxide solution and cooled. Benzyl chloroformate (Cbz-Cl) is added dropwise while maintaining the pH and temperature. After the reaction, the mixture is washed with an organic solvent to remove unreacted Cbz-Cl. The aqueous layer is then acidified to precipitate the Cbz-L-alanine.[2]
-
Reagents and Conditions: L-alanine, benzyl chloroformate, sodium hydroxide, water, 0-5 °C.[2]
-
Typical Yield: ~70-80%.[1]
Deprotection of Cbz Group by Catalytic Hydrogenolysis:
-
Procedure: The Cbz-protected peptide is dissolved in a suitable solvent like methanol or ethanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) until the reaction is complete. The catalyst is then removed by filtration.[2]
-
Reagents and Conditions: H₂, 10% Pd/C, methanol or ethanol, room temperature.[2]
-
Typical Yield: >95%.[3]
Strategic Application in Bioactive Peptide Synthesis: Somatostatin Analogs
The synthesis of complex bioactive peptides, such as somatostatin analogs used in the treatment of various diseases, requires a robust and orthogonal protecting group strategy. The choice between N-Tosyl and Cbz protection can significantly impact the synthetic route and overall success.
Somatostatin analogs often contain sensitive amino acid residues and a disulfide bridge critical for their biological activity. An orthogonal protection strategy is essential to selectively deprotect specific functional groups for cyclization and subsequent modifications without affecting other parts of the molecule.
Below is a diagram illustrating a generalized workflow for the solid-phase peptide synthesis (SPPS) of a somatostatin analog, highlighting the decision point for the N-terminal protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Enantiomeric Purity Analysis of Synthesized N-Tosyl-L-alanine
The determination of enantiomeric purity is a critical step in the synthesis of chiral molecules like N-Tosyl-L-alanine, particularly in the context of pharmaceutical development where the biological activity of enantiomers can differ significantly. This guide provides a comparative overview of the primary analytical techniques used to assess the enantiomeric excess (e.e.) of this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Analytical Methodologies
Several analytical techniques are available for the determination of the enantiomeric purity of amino acids and their derivatives. The most prominent methods include Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited for different analytical requirements.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. | Separation of volatile diastereomeric derivatives of enantiomers on a chiral or achiral capillary column followed by mass spectrometric detection.[1][2] | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the background electrolyte.[3] |
| Sample Derivatization | Can often be performed directly on N-derivatized amino acids without further derivatization.[1][4] | Mandatory to create volatile and thermally stable derivatives.[2][5] | Often performed on underivatized analytes, but derivatization can be used to enhance separation and detection. |
| Instrumentation | HPLC system with a UV or Mass Spectrometry (MS) detector and a chiral column.[1] | GC system coupled with a Mass Spectrometer and a capillary column.[1] | Capillary Electrophoresis system with a suitable detector (e.g., UV, DAD). |
| Sensitivity | High, with detection limits often in the low ppm range. | Very high, with detection limits down to the picogram level.[2] | High, with the potential for very low detection limits, especially with concentration techniques. |
| Resolution | Generally provides high-resolution separation of enantiomers.[1] | Excellent resolution is achievable, especially with comprehensive two-dimensional GC (GCxGC).[2] | High separation efficiency and resolution. |
| Key Advantages | Direct analysis of many N-protected amino acids, robust and widely available.[1][6] | High sensitivity and structural confirmation from MS data.[2] | Requires minimal sample and solvent, high separation efficiency.[7] |
| Limitations | Chiral columns can be expensive and have specific mobile phase requirements. | Derivatization can be time-consuming and a potential source of error or racemization.[8] | Reproducibility can be challenging, and it may be less suitable for complex matrices without sample cleanup. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust method for the direct enantiomeric separation of this compound. Macrocyclic glycopeptide-based chiral stationary phases, such as those employing teicoplanin, are particularly effective for this purpose.[9]
Instrumentation:
-
HPLC System with a UV or Diode Array Detector (DAD)
-
Chiral Column: Astec CHIROBIOTIC® T (teicoplanin-based) or similar
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade) or Ammonium Acetate
Procedure:
-
Mobile Phase Preparation: A common mobile phase for the separation of amino acid derivatives on a teicoplanin-based column is a mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid). A typical starting condition could be 80:20 (v/v) Water:Methanol with 0.1% Formic Acid.[1] The mobile phase should be degassed before use.
-
Sample Preparation: Dissolve a known amount of synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the L- and D-enantiomers in the chromatogram using the formula: % e.e. = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization of the this compound to make it volatile for GC analysis.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column: Chirasil-Val or similar
Reagents:
-
Methanol/Acetyl Chloride (4:1, v/v) for esterification[2]
-
Trifluoroacetic Anhydride (TFAA) for acylation
-
Dichloromethane (anhydrous)
Procedure:
-
Derivatization:
-
Esterification: Place a dried sample of this compound (after removal of the tosyl group if necessary, or analyze the corresponding alanine) in a reaction vial. Add 200 µL of methanol/acetyl chloride solution. Seal the vial and heat at 100 °C for 1 hour. Evaporate the reagent under a stream of nitrogen.[2]
-
Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of TFAA. Seal and heat at 150 °C for 15 minutes. Cool and evaporate the excess reagent and solvent.[1]
-
-
Sample Preparation: Reconstitute the derivatized sample in a suitable solvent (e.g., dichloromethane) for GC injection.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 min, ramp to 180 °C at 4 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Data Analysis: The enantiomeric ratio is determined by comparing the integrated peak areas of the two separated diastereomers.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume. Chiral selectors are added to the background electrolyte to achieve enantiomeric resolution.
Instrumentation:
-
Capillary Electrophoresis System with a UV or DAD detector
-
Fused-Silica Capillary
Reagents:
-
Background Electrolyte (BGE): e.g., 50 mM phosphate buffer, pH 2.5
-
Chiral Selector: e.g., β-cyclodextrin or a derivative[10]
-
Sodium Hydroxide (0.1 M) and Water for capillary conditioning
Procedure:
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, followed by water, and then the background electrolyte.
-
BGE Preparation: Prepare the background electrolyte containing the chiral selector. The concentration of the chiral selector needs to be optimized for the best resolution (e.g., 10-30 mM β-cyclodextrin).
-
Sample Preparation: Dissolve the this compound sample in the BGE or water to a concentration of about 0.5 mg/mL.
-
Electrophoretic Conditions:
-
Applied Voltage: 15-25 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 254 nm.
-
-
Data Analysis: Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.
Visualizing the Workflow
The general workflow for determining the enantiomeric purity of a synthesized compound involves several key stages, from initial sample preparation to final data analysis and reporting.
Caption: General workflow for the enantiomeric purity analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
N-Tosyl-L-alanine as a Chiral Directing Group: A Comparative Guide
In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral directing groups are powerful tools temporarily installed on a substrate to guide a chemical transformation, leading to the preferential formation of one enantiomer or diastereomer. Among the diverse array of such auxiliaries, those derived from readily available amino acids have garnered significant attention. This guide provides a comparative analysis of the efficacy of N-Tosyl-L-alanine as a chiral directing group against other established alternatives in key asymmetric reactions.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. The use of chiral auxiliaries allows for the diastereoselective and enantioselective synthesis of β-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.
While direct comparative studies showcasing this compound in aldol reactions are not extensively documented in readily available literature, the performance of a closely related derivative, (R)-N-tosyl-phenylalaninol propionate, provides valuable insights into the potential of N-tosylated amino acid-derived auxiliaries. This derivative has demonstrated high syn-diastereoselectivity in titanium-mediated aldol reactions.[1]
For a comprehensive comparison, the well-established Evans oxazolidinone auxiliaries serve as a benchmark. These auxiliaries are renowned for their high levels of stereocontrol in a variety of asymmetric transformations, including aldol reactions.
Table 1: Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary/Directing Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (R)-N-Tosyl-phenylalaninol propionate | Various aromatic aldehydes | High syn-selectivity | Good to excellent | [1] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | >99:1 | 80-95 | [2][3] |
| (4S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | >99:1 | 95 | [3] |
The high diastereoselectivity of the Evans auxiliaries is attributed to a well-defined, chair-like transition state, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the aldehyde.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.
Data directly comparing this compound with other auxiliaries in Diels-Alder reactions is sparse in the reviewed literature. However, the general principles of steric shielding provided by the chiral auxiliary are applicable. For comparison, Evans oxazolidinones and Oppolzer's camphorsultams are highly effective in controlling the stereochemical outcome of Diels-Alder reactions.
Table 2: Performance of Established Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Cyclopentadiene | N-Crotonyl | 95:5 | 91% | 85 | [2] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) | Cyclopentadiene | N-Acryloyl | >95:5 | >98% | 80-90 | [4] |
Note: Specific quantitative data for this compound in comparative Diels-Alder studies was not found in the searched literature. The table showcases the performance of well-established and highly efficient alternatives.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and application of these synthetic methods. Below are representative procedures for asymmetric aldol and Diels-Alder reactions using established chiral auxiliaries, which can serve as a template for designing experiments with this compound.
General Procedure for an Asymmetric Aldol Reaction using an Evans Auxiliary
This protocol is a generalized procedure based on the well-established Evans aldol reaction.
-
Acylation of the Chiral Auxiliary: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, a strong base (e.g., n-butyllithium) is added dropwise. After stirring for a brief period, the desired acyl chloride (e.g., propionyl chloride) is added, and the reaction is allowed to warm to room temperature.
-
Enolate Formation: The resulting N-acyloxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. A Lewis acid (e.g., dibutylboron triflate) is added, followed by a tertiary amine base (e.g., triethylamine), to form the corresponding Z-enolate.
-
Aldol Addition: The aldehyde is then added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Workup and Auxiliary Cleavage: The reaction is quenched, and the aldol adduct is isolated. The chiral auxiliary can be cleaved under various conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the corresponding β-hydroxy acid.
General Procedure for an Asymmetric Diels-Alder Reaction using an Evans Auxiliary
This protocol is a generalized procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
-
Preparation of the N-Acyloxazolidinone: The chiral oxazolidinone is acylated with an α,β-unsaturated acyl chloride (e.g., crotonyl chloride) following a similar procedure to the aldol reaction protocol.
-
Diels-Alder Reaction: The N-acryloyl or N-crotonyloxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A Lewis acid (e.g., diethylaluminum chloride) is added, and the mixture is stirred. The diene (e.g., cyclopentadiene) is then added, and the reaction is maintained at the low temperature until completion.
-
Workup and Auxiliary Cleavage: The reaction is quenched, and the cycloadduct is purified. The chiral auxiliary can be removed by methods such as hydrolysis or reduction to afford the desired enantiomerically enriched product.
Signaling Pathways and Experimental Workflows
Visualizing the mechanistic pathways and experimental workflows can aid in understanding the principles of asymmetric induction.
Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary.
Caption: Key steps in a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Conclusion
This compound represents a potentially cost-effective and readily accessible chiral directing group derived from the chiral pool. While direct, quantitative comparisons with benchmark auxiliaries like Evans oxazolidinones are not extensively reported, the principles of asymmetric induction suggest its potential for effective stereocontrol. The high performance of a closely related N-tosylated phenylalaninol derivative in aldol reactions indicates that N-tosylated amino acid-based auxiliaries can be highly effective.[1] For researchers and drug development professionals, this compound and its derivatives present a viable option to explore in the development of new asymmetric methodologies, particularly when seeking alternatives to more established, and potentially more expensive, chiral auxiliaries. Further research directly comparing the efficacy of this compound with other directing groups under standardized conditions would be invaluable to the field.
References
A Comparative Guide to the N-Tosyl-L-alanine 3-indoxyl Ester Assay for Urinary Tract Infection Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The timely and accurate diagnosis of Urinary Tract Infections (UTIs) is crucial for effective patient management and mitigating the growing threat of antimicrobial resistance. While traditional urine culture remains the gold standard, its turnaround time of 24-48 hours presents a significant clinical challenge. This guide provides a comprehensive comparison of the N-Tosyl-L-alanine 3-indoxyl ester assay, a rapid enzymatic method for UTI screening, with the gold standard urine culture and the increasingly adopted Polymerase Chain Reaction (PCR) technology.
Principle of the this compound 3-indoxyl Ester Assay
The this compound 3-indoxyl ester assay is a colorimetric test that detects the presence of leukocyte esterase (LE), an enzyme released by neutrophils (white blood cells) in response to infection.[1] The presence of a significant number of leukocytes in urine, a condition known as pyuria, is a strong indicator of a UTI.
The assay's mechanism involves the hydrolysis of the this compound 3-indoxyl ester substrate by leukocyte esterase. This reaction releases indoxyl, which in the presence of a diazonium salt, forms a colored azo dye. The intensity of the color change is proportional to the concentration of leukocyte esterase in the urine sample. This rapid test is widely used in the form of dipsticks for initial UTI screening.
Performance Comparison of Diagnostic Methods
The following table summarizes the key performance characteristics of the this compound 3-indoxyl ester assay (Leukocyte Esterase Test), standard urine culture, and multiplex PCR for the diagnosis of UTIs. Data is compiled from multiple studies to provide a comparative overview.
| Parameter | This compound 3-indoxyl Ester Assay (Leukocyte Esterase Test) | Standard Urine Culture | Multiplex PCR |
| Principle | Enzymatic detection of leukocyte esterase (pyuria) | Growth and identification of viable bacteria | Amplification and detection of specific microbial DNA |
| Turnaround Time | 1-5 minutes | 24-48 hours | 1-5 hours |
| Sensitivity | 47.22% - 100% (Varies significantly with the threshold for pyuria)[1][2] | Considered the gold standard, but can miss low-count bacteriuria and fastidious organisms | High, can detect low bacterial loads and non-viable organisms[3][4] |
| Specificity | 44.2% - 99.23% (Can be affected by non-infectious causes of pyuria)[2] | High for significant bacteriuria (>10^5 CFU/mL) | High for targeted pathogens, but may detect clinically irrelevant DNA |
| Positive Predictive Value (PPV) | 58.62% - 91.66%[2] | High | Variable, depends on the clinical context |
| Negative Predictive Value (NPV) | 73.61% - 91.6%[2] | High | High |
| Quantitative Capability | Semi-quantitative (dipstick) to quantitative (spectrophotometry, paper-based devices)[5][6] | Semi-quantitative (CFU/mL)[7] | Quantitative (gene copy number) |
| Detection of Polymicrobial Infections | No | Can be challenging to interpret | Yes, can identify multiple pathogens simultaneously |
| Antimicrobial Resistance Detection | No | Yes (phenotypic) | Yes (genotypic, for specific resistance genes) |
Experimental Protocols
Detailed methodologies for the three key diagnostic approaches are provided below to facilitate a deeper understanding and potential replication of these assays.
Quantitative this compound 3-indoxyl Ester Assay (Spectrophotometric Method)
This protocol is based on the principle of measuring the kinetic activity of leukocyte esterase through the change in absorbance of the chromophore produced.[5]
Materials:
-
Urine sample
-
This compound 3-indoxyl ester substrate solution
-
Reaction buffer (e.g., phosphate buffer, pH 7.5)
-
Spectrophotometer capable of reading at 385 nm
-
Cuvettes
-
Micropipettes
Procedure:
-
Sample Preparation: Centrifuge the urine sample to pellet any cellular debris. Use the supernatant for the assay.
-
Reaction Setup: In a cuvette, mix the reaction buffer and the urine supernatant.
-
Initiation of Reaction: Add the this compound 3-indoxyl ester substrate solution to the cuvette to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at 385 nm over a defined period (e.g., 5 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: The rate of change in absorbance is proportional to the leukocyte esterase activity in the sample. This can be correlated to the leukocyte count and the likelihood of a UTI.
Standard Semi-Quantitative Urine Culture
This protocol outlines the standard loop-based method for quantifying bacterial growth in a urine sample.[7][8][9][10]
Materials:
-
Mid-stream clean-catch urine sample
-
Calibrated inoculating loop (e.g., 1 µL or 10 µL)
-
Agar plates (e.g., Blood Agar, MacConkey Agar, or CLED Agar)[7]
-
Incubator at 35-37°C
-
Bunsen burner or sterile loop incinerator
Procedure:
-
Inoculation: Using a calibrated loop, streak a known volume of the well-mixed urine sample onto the surface of the agar plate.
-
Incubation: Incubate the inoculated plates at 35-37°C for 18-24 hours.[7]
-
Colony Counting: After incubation, count the number of bacterial colonies that have grown on the plate.
-
Quantification: Calculate the number of colony-forming units per milliliter (CFU/mL) of urine. A count of ≥10^5 CFU/mL is generally considered indicative of a significant UTI.[7]
-
Identification and Susceptibility Testing: Isolate and identify the pathogenic bacteria and perform antimicrobial susceptibility testing to guide treatment.
Multiplex PCR for Uropathogen Detection
This is a general protocol for multiplex PCR, which can simultaneously detect the DNA of multiple uropathogens. Specific protocols will vary based on the commercial kit and target genes.[11][12][13]
Materials:
-
Urine sample
-
DNA extraction kit
-
Multiplex PCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Primer and probe mix for target uropathogens and resistance genes
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract microbial DNA from the urine sample using a validated DNA extraction kit.
-
PCR Reaction Setup: In a PCR tube or plate, combine the extracted DNA, multiplex PCR master mix, and the specific primer/probe mix.
-
Amplification: Place the reaction tubes/plate in a real-time PCR instrument and run the appropriate thermal cycling program. This typically involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Detection: The real-time PCR instrument detects the amplification of target DNA in real-time through fluorescent probes.
-
Data Analysis: The results will indicate the presence or absence of specific uropathogens and, if included in the panel, antimicrobial resistance genes. Quantitative PCR can also provide an estimate of the bacterial load.
Visualizing the Diagnostic Pathways
The following diagrams illustrate the workflow of the this compound 3-indoxyl ester assay and a comparison of the diagnostic pathways for UTI.
Caption: Workflow of the quantitative this compound 3-indoxyl ester assay.
Caption: Comparison of diagnostic pathways for UTI.
References
- 1. Measurement of urinary leukocyte esterase activity: a screening test for urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Leukocyte esterase and Nitrite dipstick tests with routine urine microscopic analysis in detecting urinary tract infections - Indian J Pathol Oncol [ijpo.co.in]
- 3. Challenging the UTI Testing Gold Standard: PCR vs. SUC - Clinical Conversations [thermofisher.com]
- 4. realdxlabs.com [realdxlabs.com]
- 5. A simple spectrophotometric assay for urinary leukocyte esterase activity [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of leukocyte esterase with a paper-based device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guideline for Urine Culture and Biochemical Identification of Bacterial Urinary Pathogens in Low-Resource Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmedlabsfoundation.com [cmedlabsfoundation.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Multiplex PCR Amplification for the Detection of Biofilm and Extended-spectrum Beta-Lactamase Resistance Genes and Antibiotic Resistance Patterns in Uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplex PCR: critical parameters and step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of N-Tosyl-L-alanine and Other Common Amino Protecting Groups
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for amino acids is a critical decision that dictates the strategic direction of complex synthetic endeavors. The stability of these protecting groups under a variety of reaction conditions is a paramount consideration, directly impacting yield, purity, and the overall efficiency of the synthetic route. This guide provides an objective comparison of the stability of N-Tosyl-L-alanine against three other commonly used protected L-alanine derivatives: N-Boc-L-alanine, N-Cbz-L-alanine, and N-Fmoc-L-alanine. The information presented herein is supported by established chemical principles and outlines a detailed experimental protocol for a comprehensive stability assessment.
The strategic application of protecting groups is fundamental to modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents. An ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily and selectively removed without compromising the integrity of the target molecule. The N-tosyl (Ts) group, a sulfonyl-based protecting group, offers a unique stability profile when compared to the more commonly employed carbamate-based protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Comparative Stability Profile
The stability of a protecting group is not absolute but rather dependent on the specific chemical environment. The following table summarizes the stability of this compound in comparison to its Boc, Cbz, and Fmoc counterparts under various reaction conditions pertinent to peptide synthesis and drug development. The stability is qualitatively assessed based on the typical conditions required for the removal of each protecting group.
| Reaction Condition | This compound (Ts) | N-Boc-L-alanine (Boc) | N-Cbz-L-alanine (Cbz) | N-Fmoc-L-alanine (Fmoc) |
| Strongly Acidic (e.g., TFA, HCl) | Highly Stable | Labile | Stable | Highly Stable |
| Weakly Acidic (e.g., Acetic Acid) | Highly Stable | Generally Stable | Highly Stable | Highly Stable |
| Strongly Basic (e.g., NaOH, KOH) | Highly Stable | Stable | Stable | Labile |
| Weakly Basic (e.g., Piperidine, Et₃N) | Highly Stable | Stable | Stable | Labile |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Stable | Labile | Stable |
| Reductive Cleavage (e.g., Na/NH₃, Electrolysis) | Labile [1][2][3] | Stable | Labile | Stable |
| Nucleophilic Attack | Highly Stable | Stable | Stable | Stable |
| Oxidative Conditions | Generally Stable | Generally Stable | Generally Stable | Generally Stable |
| Thermal Stress (e.g., 50-60°C) | Generally Stable | Can be labile at higher temperatures | Generally Stable | Generally Stable |
Note: "Labile" indicates that the protecting group is readily cleaved under these conditions. "Stable" indicates that the protecting group is resistant to cleavage under these conditions. "Highly Stable" indicates exceptional resistance to cleavage.
The N-tosyl group exhibits remarkable stability across a broad spectrum of conditions, particularly those used for the deprotection of Boc and Fmoc groups.[4] Its removal typically requires harsh reductive methods, such as treatment with sodium in liquid ammonia or electrolytic reduction, conditions that are generally not compatible with the integrity of larger peptides and complex molecules.[1][2][3] This high stability makes the tosyl group an excellent choice for protecting amino functionalities that must remain intact throughout a multi-step synthesis involving numerous acidic and basic treatments. However, this same robustness can be a significant drawback when its removal is ultimately required.
In contrast, the Boc group is prized for its lability under acidic conditions, while the Fmoc group is valued for its sensitivity to basic conditions, forming the cornerstone of orthogonal protection strategies in solid-phase peptide synthesis.[] The Cbz group offers a middle ground, being stable to both mild acid and base but readily cleaved by catalytic hydrogenation.
Experimental Protocols
To quantitatively assess and compare the stability of this compound and its counterparts, a forced degradation study can be employed. This involves subjecting each compound to a set of standardized stress conditions and monitoring the extent of degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective
To quantitatively determine the stability of this compound, N-Boc-L-alanine, N-Cbz-L-alanine, and N-Fmoc-L-alanine under various stress conditions (acidic, basic, oxidative, and thermal) by monitoring the percentage of the intact protected amino acid remaining over time using a validated HPLC method.
Materials
-
This compound
-
N-Boc-L-alanine
-
N-Cbz-L-alanine
-
N-Fmoc-L-alanine
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 reversed-phase column
Methodology
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of each protected amino acid in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of each stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place 1 mL of each stock solution in a sealed vial.
-
Control: Mix 1 mL of each stock solution with 1 mL of water.
-
-
Incubation:
-
Incubate all solutions at 50°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: [6][7][8][9][10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient to 95% A, 5% B
-
35-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (for Boc and Cbz) and 265 nm (for Fmoc and Tosyl).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the percentage of the intact protected amino acid remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of the remaining compound against time for each stress condition.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. academic.oup.com [academic.oup.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. tandfonline.com [tandfonline.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 10. myfoodresearch.com [myfoodresearch.com]
A Comparative Analysis of the Reactivity of N-Tosyl-L-alanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-Tosyl-L-alanine and its derivatives are a versatile class of compounds widely employed in organic synthesis and chemical biology. The presence of the tosyl group imparts unique reactivity and stereochemical control, making these molecules valuable as chiral building blocks, enzyme inhibitors, and intermediates in the synthesis of complex nitrogen-containing molecules. This guide provides an objective comparison of the reactivity of various this compound derivatives, supported by experimental data, to aid researchers in selecting the appropriate derivative for their specific application.
Comparative Reactivity Data
The reactivity of this compound derivatives is highly dependent on the nature of the functional group attached to the alanine backbone. This section summarizes key quantitative data on the performance of different derivatives in various chemical transformations.
Enzymatic Hydrolysis of this compound Esters
This compound esters are effective substrates for certain proteases. Their reactivity is often evaluated based on kinetic parameters of enzyme-catalyzed hydrolysis.
| Derivative | Enzyme | pH | kcat/KM (M⁻¹s⁻¹) | Notes |
| This compound 3-indoxyl ester | Human Leukocyte Elastase (HLE) | - | 1.0 x 10⁷ | Rate is near the diffusion-controlled limit and is accelerated by decanol.[1] |
| Tos-Ala-ONp | Human Leukocyte Elastase (HLE) | Various | Data available | Reactivity compared to other esters.[1] |
Inhibition of Serine Proteases by N-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK)
TPCK, a derivative of N-Tosyl-L-phenylalanine, is a well-known irreversible inhibitor of chymotrypsin and other serine and cysteine proteases. Its reactivity is characterized by its ability to alkylate a key histidine residue in the enzyme's active site.[2]
| Enzyme | Type | Inhibition | Mechanism |
| α-Chymotrypsin | Serine Protease | Irreversible | Alkylates Histidine-57 in the active site.[3] |
| Caspase-3 | Cysteine Protease | Irreversible | Covalently binds to the active site cysteine.[2] |
| Papain | Cysteine Protease | Inhibited | - |
| Bromelain | Cysteine Protease | Inhibited | - |
| Trypsin | Serine Protease | Not Inhibited | - |
Asymmetric Synthesis with this compound Derivatives
This compound derivatives, particularly imines and alkenamides, are valuable in asymmetric synthesis for creating chiral molecules with high stereoselectivity.
Diastereoselective Allylation of N-Tosyl Imines
| Substrate | Lewis Acid | Diastereomeric Ratio (anti:syn) | Yield (%) |
| β-alkoxy N-tosyl imine | Cu(OTf)₂ | up to 92:8 | High |
| β-alkoxy N-tosyl imine | BF₃·OEt₂ | - | High |
Asymmetric Iodocyclization of N-Tosyl Alkenamides
| Catalyst System | Product | Yield (%) | Enantioselectivity |
| Aminoiminophenoxy copper carboxylate | O-cyclized product | Good | High |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for the synthesis of the parent compound and a key derivative.
Synthesis of this compound
This procedure outlines the standard method for tosylating L-alanine.
Materials:
-
L-alanine
-
1N Sodium hydroxide (aq)
-
p-Toluenesulfonyl chloride
-
Toluene
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve L-alanine (1.11 moles) in 2.25 L of 1N aqueous sodium hydroxide and cool the solution to 5°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.11 moles) in 450 mL of toluene to the stirred solution.
-
Allow the mixture to stir at ambient temperature for 20 hours.
-
Separate the aqueous and organic layers.
-
Cool the aqueous layer and acidify to pH 1 with concentrated hydrochloric acid.
-
Collect the resulting white solid by filtration, wash with water, and dry to yield this compound.[4]
Preparation of N-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK)
While a detailed step-by-step synthesis from commercially available starting materials is reported in the literature, for practical laboratory use, TPCK is typically purchased from chemical suppliers.[3] For its application as a protease inhibitor, stock solutions are prepared as follows:
Materials:
-
TPCK
-
Methanol or Ethanol
-
DMSO
Procedure for Stock Solution:
-
Prepare a 10 mM stock solution of TPCK in methanol or ethanol. This solution is stable for several months when stored at 4°C.[3]
-
Alternatively, TPCK can be dissolved in DMSO.[5]
-
For use in aqueous buffers, working solutions are typically in the range of 10-100 µM. These aqueous solutions are only stable for several hours.[3]
Visualizing Reactivity and Pathways
Experimental Workflow for Comparing Derivative Reactivity
The following diagram illustrates a generalized workflow for the comparative analysis of the reactivity of different this compound derivatives.
Inhibition of the NF-κB Signaling Pathway by TPCK
TPCK is known to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory responses, cell survival, and proliferation. This inhibition is thought to occur through the alkylation of specific cysteine residues on components of the IκB kinase (IKK) complex and the p65/RelA subunit of NF-κB. The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by TPCK.
References
- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. selleckchem.com [selleckchem.com]
A Spectroscopic Comparison of N-Tosyl-L-alanine and Its Precursors: L-alanine and p-Toluenesulfonyl Chloride
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a synthesized compound and its starting materials is fundamental for reaction monitoring, quality control, and structural verification. This guide provides an objective comparison of the spectroscopic data for N-Tosyl-L-alanine, a valuable chiral building block in organic synthesis, with its precursors, the amino acid L-alanine and the sulfonating agent p-toluenesulfonyl chloride. The information is supported by experimental data presented in clear, comparative tables, detailed experimental protocols, and a visualization of the synthetic pathway.
This compound is synthesized through the reaction of L-alanine with p-toluenesulfonyl chloride, a common method for protecting the amino group of amino acids. This guide will delve into the key differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data between the product and its precursors, providing a clear spectroscopic roadmap for this transformation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, L-alanine, and p-toluenesulfonyl chloride.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | DMSO-d₆ | 1.20 (d, J=7 Hz, 3H, CH₃), 2.40 (s, 3H, Ar-CH₃), 3.85 (p, J=8 Hz, 1H, α-CH), 7.41 (d, J=8 Hz, 2H, Ar-H), 7.75 (d, J=8 Hz, 2H, Ar-H), 8.03 (br d, J=8 Hz, 1H, NH), 12.7 (br s, 1H, COOH) |
| L-alanine | D₂O | 1.49 (d, J=7.2 Hz, 3H, CH₃), 3.78 (q, J=7.2 Hz, 1H, α-CH) |
| p-Toluenesulfonyl chloride | CDCl₃ | 2.48 (s, 3H, Ar-CH₃), 7.40 (d, J=8.5 Hz, 2H, Ar-H), 7.85 (d, J=8.5 Hz, 2H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | Data not available in searched resources. | |
| L-alanine | D₂O | 17.2 (CH₃), 51.7 (α-CH), 176.6 (C=O) |
| p-Toluenesulfonyl chloride | CDCl₃ | 21.8 (Ar-CH₃), 127.9 (Ar-CH), 130.1 (Ar-CH), 132.3 (Ar-C), 146.1 (Ar-C-S) |
Table 3: IR Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| This compound | CHCl₃ | 3300-2500 (br, O-H), 1726 (C=O), 1340 & 1165 (SO₂) |
| L-alanine | Solid (KBr) | 3100-2500 (br, N-H, O-H), 1590 (COO⁻ asym), 1410 (COO⁻ sym) |
| p-Toluenesulfonyl chloride | Solid | 1375 & 1175 (SO₂) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragments (m/z) |
| This compound | EI | 243 (M+), 198, 155, 91 |
| L-alanine | EI | 89 (M+), 74, 44 |
| p-Toluenesulfonyl chloride | EI | 190/192 (M+), 155, 91 |
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in a clean, dry NMR tube.
-
Ensure the solid is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
2. Data Acquisition (¹H NMR):
-
The sample is placed in the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Typically, 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
3. Data Acquisition (¹³C NMR):
-
A larger sample amount (20-50 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.
-
A larger number of scans (e.g., 1024 or more) is usually necessary.
-
The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Solid Sample - KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
2. Data Acquisition:
-
A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.
-
The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized by heating in a high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
2. Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthesis of this compound from its precursors.
Caption: Synthesis of this compound from its precursors.
N-Tosyl-L-alanine in Asymmetric Catalysis: A Comparative Guide to Ketone Reduction
N-Tosyl-L-alanine, a readily available and chiral amino acid derivative, serves as a fundamental building block in the field of asymmetric catalysis. Its rigid structure and well-defined stereochemistry make it an excellent precursor for a variety of chiral ligands and auxiliaries. These ligands, when complexed with transition metals such as ruthenium, rhodium, and iridium, form powerful catalysts capable of inducing high stereoselectivity in a range of chemical transformations. This guide focuses on a key application: the asymmetric transfer hydrogenation (ATH) of prochiral ketones, a vital reaction for producing enantiomerically pure alcohols that are key intermediates in the pharmaceutical and fine chemical industries.
One of the most effective ligand classes derived from amino acids for ATH are β-amino alcohols. This compound can be readily converted into its corresponding N-protected amino alcohol, which can then be used to generate highly effective in-situ catalysts. This guide compares the performance of a catalyst derived from a close analogue, N-Boc-L-alanine, with the renowned Noyori-type catalyst for the asymmetric transfer hydrogenation of acetophenone.
Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone
The following table summarizes the performance of a ruthenium catalyst bearing an N-Boc-L-alanine-derived amino alcohol ligand against the benchmark Noyori catalyst, [RuCl(p-cymene)((R,R)-TsDPEN)]. The data highlights the exceptional efficiency and enantioselectivity achievable with ligands derived from the simple chiral pool of amino acids.
| Catalyst System | Chiral Ligand | Substrate | Conversion (%) | ee (%) | Configuration |
| in situ from [Ru(p-cymene)Cl₂]₂ | N-Boc-L-alanylamino-(S)-2-propanol | Acetophenone | >99 | 96 | (R) |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | (1R,2R)-TsDPEN | Acetophenone | >98 | 97 | (R) |
Table 1: Comparison of an L-alanine-derived catalyst with the Noyori catalyst for the ATH of acetophenone. Data is compiled from representative literature.
Logical Workflow: From Amino Acid to Chiral Catalyst
The versatility of this compound stems from its straightforward conversion into more complex chiral ligands. The diagram below illustrates the synthetic pathway from L-alanine to a generic N-protected β-amino alcohol ligand, which is then complexed with a ruthenium precursor to form the active catalyst in situ.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for the asymmetric transfer hydrogenation of acetophenone using an in situ prepared ruthenium catalyst with a chiral β-amino alcohol ligand derived from an N-protected L-alanine.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
Chiral β-amino alcohol ligand (e.g., N-Boc-L-alanylamino-(S)-2-propanol)
-
Acetophenone (Substrate)
-
2-Propanol (i-PrOH, solvent and hydrogen source)
-
Potassium hydroxide (KOH, base)
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, [Ru(p-cymene)Cl₂]₂ (0.0025 mmol) and the chiral β-amino alcohol ligand (0.0055 mmol) are dissolved in anhydrous 2-propanol (5 mL).
-
The mixture is stirred at 80°C for 20 minutes to ensure the formation of the active catalytic complex.
-
Reaction Setup: The catalyst solution is cooled to room temperature. Acetophenone (1 mmol) is then added to the flask.
-
Initiation: A solution of KOH (0.1 mmol) in 2-propanol (1 mL) is added to the reaction mixture to initiate the hydrogenation.
-
Reaction Monitoring: The reaction is stirred at room temperature for the required time (typically 1-4 hours). The progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of 2M HCl. The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Analysis: The conversion is determined by GC analysis of the crude product. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The mechanism of ruthenium-catalyzed transfer hydrogenation is understood to proceed via a concerted, outer-sphere pathway known as the metal-ligand bifunctional mechanism. The catalyst does not directly bind the ketone substrate to the metal center; instead, the N-H group of the ligand and the Ru-H hydride participate in a six-membered transition state to deliver the hydrogen atoms.
Safety Operating Guide
Proper Disposal of N-Tosyl-L-alanine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like N-Tosyl-L-alanine are paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, personal protective equipment (PPE) is mandatory. Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust.[1][2]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound, based on information for structurally similar compounds, is through a licensed waste disposal company.[3] Incineration in a permitted hazardous waste incinerator is a common and effective method for such chemical waste.[2]
-
Waste Collection:
-
Container Management:
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete characterization of the waste, including its chemical name (this compound) and any known hazards.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.
-
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Avoid environmental release.[2] In case of an accidental spill, prevent it from entering sewers or public waters.[2]
-
Always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations regarding chemical waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 21957-58-4 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Melting Point | 138-139 °C |
| Boiling Point | 428.9 ± 55.0 °C (Predicted) |
Source: --INVALID-LINK--[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Tosyl-L-alanine
Essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with N-Tosyl-L-alanine. This guide provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE, based on safety data for structurally similar compounds.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact and potential irritation. |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing or dust generation. | Protects eyes from contact with the chemical, which can cause serious irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended. | Prevents inhalation of dust particles, which may cause respiratory irritation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Key Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1] Emergency eye wash fountains and safety showers should be readily accessible.[1]
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Emergency Response and Disposal
In the event of an accidental spill or exposure, a clear and immediate response is critical.
Disposal Plan:
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed container for hazardous chemical waste.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal contractor. Do not dispose of it down the drain or in regular trash.
Experimental Protocol: Synthesis of this compound
The following is a summarized experimental protocol for the synthesis of this compound. Adherence to all safety precautions outlined in this guide is mandatory during this procedure.
Materials:
-
L-alanine
-
p-toluenesulfonyl chloride
-
1N Sodium hydroxide solution
-
Toluene
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Dissolve L-alanine in 1N sodium hydroxide solution and cool the mixture to 5°C with stirring.
-
Slowly add a solution of p-toluenesulfonyl chloride in toluene to the cooled mixture.
-
Stir the resulting mixture at ambient temperature for 20 hours.
-
Separate the aqueous and organic layers.
-
Acidify the chilled aqueous layer to a pH of 1 with concentrated hydrochloric acid to precipitate the product.
-
Collect the white solid product by filtration.
-
Wash the solid with water and dry it to obtain this compound.[3]
Disclaimer: The information provided is based on available safety data for structurally similar compounds and general laboratory safety principles. It is essential to consult the specific Safety Data Sheet (SDS) for this compound upon receipt and to conduct a thorough risk assessment before handling this chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
